molecular formula C13H25N B8730775 N-cyclopentyl-4-ethylcyclohexan-1-amine CAS No. 920280-46-2

N-cyclopentyl-4-ethylcyclohexan-1-amine

Cat. No.: B8730775
CAS No.: 920280-46-2
M. Wt: 195.34 g/mol
InChI Key: DGYXAQUOAGSQKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-4-ethylcyclohexan-1-amine (CAS 1341751-00-5) is a synthetic organic compound with the molecular formula C13H25N, classified among specialty materials for advanced chemical research . This amine features a cyclohexane ring substituted at the 1-position with a cyclopentylamino group and at the 4-position with an ethyl moiety, a structural motif of significant interest in medicinal chemistry. The compound is provided with high purity to ensure consistent performance in experimental applications. This cyclohexane amine derivative is of particular value in neuroscience research, specifically in the investigation of novel therapeutics for neuropsychiatric disorders. Compounds within this structural class have demonstrated potent binding affinity for dopamine receptors in the brain, particularly the D2 and D3 subtypes . The mechanism of action involves modulation of dopaminergic pathways, which are critically implicated in conditions such as schizophrenia, depression, and Parkinson's disease . Research indicates that selective D3 receptor antagonism may offer therapeutic benefits for positive and negative symptoms of schizophrenia while potentially minimizing extrapyramidal side effects (EPS) associated with typical antipsychotic medications . The structural configuration of this compound, particularly the spatial orientation of its substituents, contributes to its receptor selectivity and metabolic stability. Researchers utilize this compound as a key synthetic intermediate or target molecule in developing novel CNS-active agents with improved safety and efficacy profiles . It serves as a valuable chemical tool for studying receptor-ligand interactions, structure-activity relationships (SAR), and signal transduction pathways in neuronal systems. This product is designated For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920280-46-2

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

IUPAC Name

N-cyclopentyl-4-ethylcyclohexan-1-amine

InChI

InChI=1S/C13H25N/c1-2-11-7-9-13(10-8-11)14-12-5-3-4-6-12/h11-14H,2-10H2,1H3

InChI Key

DGYXAQUOAGSQKI-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)NC2CCCC2

Origin of Product

United States

Advanced Synthetic Methodologies for N Cyclopentyl 4 Ethylcyclohexan 1 Amine

Retrosynthetic Analysis and Strategic Precursor Selection for N-Cyclopentyl-4-ethylcyclohexan-1-amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the most logical disconnection is at the carbon-nitrogen (C-N) bond, which links the cyclopentyl and 4-ethylcyclohexyl moieties. This approach reveals two primary synthetic strategies, each relying on a different set of strategic precursors.

Strategy A: Reductive Amination. This approach involves disconnecting the C-N bond to yield a carbonyl compound and a primary amine. The precursors are 4-ethylcyclohexanone (B1329521) and cyclopentylamine (B150401). This is often the preferred route due to the commercial availability of both precursors and the high efficiency of reductive amination protocols. sigmaaldrich.comscbt.comfishersci.commatrixscientific.comchemsavers.comsigmaaldrich.com

Strategy B: N-Alkylation. An alternative disconnection yields a primary amine and an electrophilic cyclopentyl group. This strategy utilizes 4-ethylcyclohexan-1-amine as the nucleophile and a cyclopentyl halide (e.g., cyclopentyl bromide) or a cyclopentyl sulfonate as the electrophile. nih.govuni.lu The viability of this route depends on the availability of the primary amine and the need to control for potential over-alkylation. rsc.orgwikipedia.org

The selection between these strategies often depends on factors such as precursor cost, availability, reaction efficiency, and the potential for side-product formation.

Table 1: Precursor Selection for this compound Synthesis

Synthetic Strategy Precursor 1 (Cyclohexane Moiety) Precursor 2 (Cyclopentyl Moiety) Key Reaction
Reductive Amination 4-Ethylcyclohexanone Cyclopentylamine Imine formation and in situ reduction

| N-Alkylation | 4-Ethylcyclohexan-1-amine | Cyclopentyl Bromide (or other electrophile) | Nucleophilic substitution |

Classical and Established Synthetic Routes to this compound

Traditional methods for amine synthesis remain valuable for their reliability and well-documented procedures.

Reductive Amination Protocols for this compound Synthesis

Reductive amination is a highly effective one-pot method for preparing secondary amines. stackexchange.comwikipedia.org The process begins with the condensation of 4-ethylcyclohexanone with cyclopentylamine to form an intermediate imine (or the corresponding iminium ion under acidic conditions). This intermediate is then reduced in situ to yield the target this compound. chemistrysteps.com

The choice of reducing agent is critical for the success of the reaction. Mild hydride reagents are preferred because they selectively reduce the protonated iminium ion intermediate much faster than the starting ketone. organic-chemistry.orgwikipedia.orgjove.com

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a particularly mild and selective reagent, widely used for reductive aminations. organic-chemistry.orgwikipedia.org It tolerates a wide range of functional groups and can be used in a one-pot procedure where the ketone, amine, and reducing agent are mixed. organic-chemistry.orgacs.org Reactions are typically run in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). organic-chemistry.org

Sodium Cyanoborohydride (NaBH₃CN): Another common choice, NaBH₃CN, is effective under mildly acidic conditions which promote imine formation. jove.comcommonorganicchemistry.com However, it is toxic and requires careful handling.

Catalytic Hydrogenation: This method involves reacting the ketone and amine under a hydrogen atmosphere with a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. wikipedia.org It is considered a green chemistry approach as it avoids stoichiometric inorganic waste but may require specialized pressure equipment.

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Typical Conditions Advantages Disadvantages
Sodium Triacetoxyborohydride DCE or THF, Room Temp High selectivity, mild, one-pot procedure, tolerates many functional groups. organic-chemistry.orgorganic-chemistry.org Higher cost compared to other borohydrides.
Sodium Cyanoborohydride MeOH, pH 5-6 Effective and well-established. commonorganicchemistry.com Highly toxic (releases HCN gas in strong acid), moisture sensitive.

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas (1-50 atm), Pd/C or Raney Ni, various solvents | Atom economical ("green"), high yield. | Requires specialized pressure equipment, catalyst can be pyrophoric. |

N-Alkylation Reactions of Primary Cyclohexylamines

This method involves the direct alkylation of 4-ethylcyclohexan-1-amine with a cyclopentyl electrophile. wikipedia.org The reaction is a nucleophilic aliphatic substitution where the amine's lone pair of electrons attacks the electrophilic carbon of the cyclopentyl group, displacing a leaving group (e.g., Br⁻, I⁻, or OTs⁻).

A significant challenge in N-alkylation is preventing over-alkylation, where the newly formed secondary amine reacts further to form a tertiary amine. nih.gov To achieve selective mono-alkylation, reaction conditions must be carefully controlled. This often involves using a slight excess of the primary amine and a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to neutralize the acid generated during the reaction. A strategy using the amine hydrobromide salt can also promote selective mono-alkylation by ensuring the secondary amine product remains protonated and unreactive. rsc.org

Multi-Component Reactions for the Formation of this compound Scaffold

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. numberanalytics.com While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct similar scaffolds.

For instance, an Ugi four-component reaction (Ugi-4CR) combines a ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. wikipedia.orgorganic-chemistry.orgrsc.org A hypothetical Ugi-type reaction could involve 4-ethylcyclohexanone, cyclopentylamine, a suitable carboxylic acid, and an isocyanide. While the immediate product would not be the target amine, subsequent chemical transformations could potentially lead to the desired scaffold. The primary advantage of MCRs is their high atom economy and ability to rapidly generate molecular complexity from simple precursors. numberanalytics.com

Modern Catalytic Approaches to this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Amine Synthesis Relevant to this compound

Transition metal catalysts have revolutionized amine synthesis, offering milder and more efficient alternatives to classical methods. nih.govresearchgate.net

Catalytic Reductive Amination: The use of hydrogen gas as the reductant in reductive amination is greatly enhanced by homogeneous or heterogeneous transition metal catalysts. nih.gov Catalysts based on rhodium, nickel, palladium, platinum, and ruthenium have been shown to be highly effective for the reductive amination of cyclohexanones. mdpi.comrsc.org Bimetallic catalysts, such as Rh-Ni systems, can exhibit synergistic effects, leading to higher conversion rates and selectivity under milder conditions compared to their monometallic counterparts. mdpi.com

Borrowing Hydrogen (or Hydrogen Autotransfer) Catalysis: This elegant and atom-economical strategy allows for the N-alkylation of amines with alcohols, generating only water as a byproduct. rsc.orgmdpi.comacs.orgnih.gov In a synthesis relevant to the target molecule, a catalyst (typically based on iridium, ruthenium, or iron) would first oxidize 4-ethylcyclohexanol (B27859) to 4-ethylcyclohexanone in situ, temporarily "borrowing" the hydrogen. researchgate.net The ketone then reacts with cyclopentylamine to form an imine, which is subsequently reduced by the catalyst using the borrowed hydrogen to yield the final secondary amine. acs.org This process avoids the need to prepare and isolate the ketone separately and uses stable, readily available alcohols as alkylating agents. rsc.org

Table 3: Overview of Modern Catalytic Approaches

Method Catalyst Type Reactants Key Advantages
Catalytic Reductive Amination Heterogeneous (e.g., Rh-Ni/SiO₂, Pd/C) or Homogeneous 4-Ethylcyclohexanone, Cyclopentylamine, H₂ High efficiency, uses clean reductant (H₂), catalyst recyclability. nih.govmdpi.com

| Borrowing Hydrogen Catalysis | Homogeneous (e.g., Ir, Ru, Fe complexes) | 4-Ethylcyclohexanol, Cyclopentylamine | High atom economy, uses alcohols directly, produces only water as a byproduct. rsc.orgacs.org |

Organocatalytic Strategies for this compound Formation

Organocatalysis offers a metal-free approach to the synthesis of this compound, primarily through the reductive amination of 4-ethylcyclohexanone with cyclopentylamine. This strategy leverages small organic molecules as catalysts, which can activate the substrates and facilitate the reaction under mild conditions. Chiral organocatalysts, such as TMS-protected prolinols or chiral Brønsted acids like phosphoric acids, are instrumental in achieving enantioselectivity.

The typical mechanism involves the formation of an enamine or iminium ion intermediate from the ketone and the catalyst. The subsequent nucleophilic attack by cyclopentylamine, followed by a reduction step, yields the target amine. The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome. The development of cascade reactions, where multiple bonds are formed in a single operation, represents a particularly efficient organocatalytic approach.

Table 1: Overview of Potential Organocatalytic Systems for this compound Synthesis

Catalyst TypeExample CatalystKey ReactionPotential AdvantagesReference
Amino Acid Derivatives(S)-Prolinol derivativesAsymmetric Reductive AminationHigh enantioselectivity, readily available.
Chiral Phosphoric Acids (CPAs)TRIP or SPINOL-derived CPAsAsymmetric Reductive AminationExcellent stereocontrol, functional group tolerance.
Confined Brønsted AcidsImidodiphosphorimidate (IDPi)Formal Cycloaddition ReactionsHigh enantioselectivity for complex scaffolds.

Biocatalytic Pathways for this compound (Theoretical Exploration)

Biocatalysis presents a highly selective and green alternative for synthesizing this compound. Although specific enzymes for this exact transformation have not been detailed, a theoretical exploration points towards several promising enzyme classes that operate under mild, aqueous conditions.

Key enzyme families for this synthesis include:

Reductive Aminases (RedAms): These enzymes can directly catalyze the reductive amination of 4-ethylcyclohexanone with cyclopentylamine, using a cofactor like NAD(P)H for the reduction step. This one-pot reaction is highly atom-efficient.

Transaminases (ATAs): A transaminase could convert 4-ethylcyclohexanone into the corresponding 4-ethylcyclohexylamine by transferring an amino group from a donor molecule (e.g., isopropylamine). A subsequent N-alkylation step with a cyclopentyl group would be required.

Amine Dehydrogenases (AmDHs): Similar to RedAms, AmDHs can perform the reductive amination of a ketone to a chiral amine and have shown effectiveness in producing short-chain chiral amines.

Enzyme Cascades: A multi-enzyme cascade could be theoretically designed to convert an unfunctionalized precursor like ethylcyclohexane (B155913) into the target amine. This could involve a cytochrome P450 monooxygenase to introduce a hydroxyl group, an alcohol dehydrogenase to oxidize it to the ketone, and finally a reductive aminase to introduce the cyclopentylamine moiety.

Table 2: Theoretical Biocatalytic Routes to this compound

Enzyme ClassTheoretical SubstratesReaction TypeKey AdvantageReference
Reductive Aminase (RedAm)4-Ethylcyclohexanone, CyclopentylamineDirect Reductive AminationHigh atom economy, direct formation.
Transaminase (ATA) + Alkylation4-Ethylcyclohexanone, Amine DonorTransaminationHigh enantioselectivity for the amine intermediate.
Amine Dehydrogenase (AmDH)4-Ethylcyclohexanone, CyclopentylamineReductive AminationProven for synthesis of small chiral amines.
Multi-Enzyme CascadeEthylcyclohexane, CyclopentylamineHydroxylation-Oxidation-AminationUse of simple, unfunctionalized starting materials.

Stereoselective Synthesis of this compound Isomers

The presence of two stereocenters in this compound necessitates precise control over the stereochemical outcome of its synthesis to isolate specific isomers.

Chiral Auxiliary-Mediated Approaches to this compound

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereoselectivity of a reaction. For the synthesis of this compound, a chiral auxiliary could be attached to the cyclopentylamine or an intermediate derived from 4-ethylcyclohexanone.

One potential strategy involves reacting 4-ethylcyclohexanone with a chiral amine auxiliary, such as (R,R)- or (S,S)-pseudoephedrine or the more recent pseudoephenamine, to form a chiral imine or enamine. The subsequent diastereoselective addition of a cyclopentyl nucleophile (e.g., a cyclopentyl Grignard reagent) or a diastereoselective reduction would be directed by the steric hindrance of the auxiliary. Finally, the auxiliary is cleaved and can often be recovered for reuse, revealing the enantiomerically enriched target amine. Evans oxazolidinones and camphorsultam are other well-established auxiliaries used in asymmetric alkylations and aldol (B89426) reactions that could be adapted for this purpose.

Asymmetric Catalysis in the Production of Enantiopure this compound

Asymmetric catalysis is a powerful method for producing enantiopure compounds, where a small amount of a chiral catalyst generates a large quantity of a single enantiomer. This approach avoids the need for stoichiometric chiral reagents and the subsequent removal of an auxiliary.

For this compound, the most direct catalytic asymmetric route is the reductive amination of 4-ethylcyclohexanone with cyclopentylamine. This can be achieved using:

Chiral Organocatalysts: As discussed in section 2.3.2, chiral phosphoric acids or prolinol-based catalysts can create a chiral environment around the imine intermediate, leading to a facial-selective hydride attack and the formation of one enantiomer in excess.

Transition Metal Catalysis: Chiral transition metal complexes, for example, those based on Iridium or Rhodium, are highly effective for asymmetric hydrogenation of imines. A catalyst system comprising a metal precursor and a chiral ligand would be employed to reduce the imine formed between 4-ethylcyclohexanone and cyclopentylamine.

Diastereoselective Control in the Formation of this compound

Controlling the relative stereochemistry between the C1-amine and the C4-ethyl group (cis vs. trans) is crucial for obtaining a specific diastereomer. This is typically addressed during the reduction of the imine intermediate formed from 4-ethylcyclohexanone.

The stereochemical outcome depends on the direction of the reductant's approach to the C=N double bond.

Thermodynamic Control: Reduction under equilibrating conditions often favors the formation of the more stable trans isomer, where the two bulky substituents (cyclopentylamino and ethyl groups) occupy equatorial positions on the cyclohexane (B81311) ring, minimizing steric strain.

Kinetic Control: The use of sterically demanding reducing agents can favor the formation of the less stable cis isomer through attack from the less hindered face of the imine.

Cascade reactions, such as a Michael-aldol sequence, are also powerful tools for establishing multiple stereocenters with high diastereoselectivity in a single transformation. The stereochemistry of the final product can often be unambiguously confirmed by techniques like 2D NMR (NOESY) or single-crystal X-ray analysis of a suitable derivative.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by improving efficiency and minimizing waste and hazards. Several key principles are particularly relevant.

Atom Economy: This principle, central to green chemistry, seeks to maximize the incorporation of atoms from the reactants into the final product. Addition reactions and catalytic processes like reductive amination generally have high atom economy compared to multi-step syntheses that use protecting groups or stoichiometric reagents, which generate significant waste.

Catalysis: The use of catalytic methods (organocatalysis, biocatalysis, transition-metal catalysis) is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled, reducing waste and often enabling milder reaction conditions.

Use of Renewable Feedstocks and Safer Solvents: Biocatalytic routes open the possibility of using renewable starting materials. Furthermore, conducting syntheses in environmentally benign solvents like water or under solvent-free conditions significantly reduces volatile organic compound (VOC) emissions.

Energy Efficiency: Methodologies like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. One-pot and cascade reactions also improve energy efficiency by reducing the number of steps and purification procedures.

Table 3: Green Chemistry Evaluation of Synthetic Strategies

Synthetic StrategyAtom EconomyCatalyst UseSolvent/ConditionsOverall "Greenness"Reference
Chiral Auxiliary MethodModerateStoichiometric auxiliaryOften organic solventsModerate
Asymmetric OrganocatalysisHighCatalytic (metal-free)Can be adapted to greener solventsHigh
Biocatalysis (e.g., RedAm)Very HighCatalytic (enzyme)Aqueous, mild conditionsVery High
Asymmetric Metal CatalysisHighCatalytic (may use precious metals)Often organic solventsGood to High

Solvent-Free and Environmentally Benign Reaction Conditions for Amine Synthesis

The reduction or complete elimination of volatile organic solvents is a primary goal in green chemistry, as they contribute significantly to industrial waste and environmental pollution. For the synthesis of this compound, which traditionally might be synthesized via reductive amination in a solvent like methanol (B129727) or dichloroethane, several solvent-free or environmentally benign alternatives can be envisioned.

One of the most promising solvent-free techniques is mechanochemistry , where mechanical energy from grinding or milling is used to drive chemical reactions. This method is typically performed on solid-state reactants, often with a liquid-assisted grinding (LAG) agent in minimal quantities. For the synthesis of secondary amines, mechanochemical approaches have been successfully applied to reactions like the Buchwald-Hartwig cross-coupling. While a direct mechanochemical synthesis of this compound has not been specifically reported, the general principles can be applied. A hypothetical mechanochemical reductive amination could involve the ball-milling of 4-ethylcyclohexanone, cyclopentylamine, and a solid reducing agent.

Another approach to environmentally benign conditions is the use of water as a solvent. While organic compounds often have limited solubility in water, the use of surfactants or phase-transfer catalysts can facilitate reactions. Reductive aminations have been successfully carried out in aqueous media, often leading to easier product separation and reduced environmental impact.

The following table provides a comparative overview of potential solvent-free or green solvent approaches for secondary amine synthesis, which could be adapted for this compound.

MethodDescriptionPotential Advantages for this compound Synthesis
Mechanochemistry (Ball Milling) Solid-state reaction induced by mechanical force.Elimination of bulk solvents, potentially faster reaction times, unique reactivity.
Liquid-Assisted Grinding (LAG) Mechanochemistry with a small amount of liquid to enhance reactivity.Improved reaction rates and yields compared to neat grinding, while still minimizing solvent use.
Aqueous Reductive Amination Using water as the reaction medium, possibly with surfactants.Reduced environmental impact, improved safety, potentially simplified workup.
Supercritical Fluids (e.g., scCO2) Using a substance at a temperature and pressure above its critical point as a solvent.Tunable solvent properties, ease of removal, non-toxic.

Atom Economy and Reaction Efficiency Considerations in this compound Production

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. For the synthesis of this compound, the choice of synthetic route has a significant impact on its atom economy.

The most direct and atom-economical route to this compound is the reductive amination of 4-ethylcyclohexanone with cyclopentylamine. In this one-pot reaction, the ketone and amine first form an enamine or iminium ion intermediate, which is then reduced in situ to the target secondary amine.

The theoretical atom economy for this reaction can be calculated as follows:

Reactants: 4-ethylcyclohexanone (C8H14O, MW: 126.20 g/mol ) + Cyclopentylamine (C5H11N, MW: 85.15 g/mol ) + [Reducing Agent]

Product: this compound (C13H25N, MW: 195.35 g/mol )

By-product: Water (H2O, MW: 18.02 g/mol ) + [Spent Reducing Agent]

The atom economy is calculated as: (Molecular weight of desired product) / (Sum of molecular weights of all reactants) * 100%.

Beyond atom economy, other metrics are crucial for evaluating reaction efficiency, such as Process Mass Intensity (PMI) , which considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. A lower PMI indicates a more efficient and sustainable process.

The table below illustrates a hypothetical comparison of different reductive amination approaches for the synthesis of this compound, highlighting their impact on reaction efficiency metrics.

Reductive Amination MethodReducing AgentTypical SolventsAtom Economy (Theoretical)Process Mass Intensity (PMI)
Catalytic HydrogenationH2Methanol, EthanolHighLow to Medium
Transfer HydrogenationFormic acid, IsopropanolVariesMedium to HighMedium
Hydride ReductionNaBH4, NaBH(OAc)3Dichloroethane, THFLowerHigh
Biocatalytic Reduction(Requires specific enzyme)Aqueous bufferHighLow

Sustainable Catalysis and Energy-Efficient Methods for this compound

The use of catalysts is a cornerstone of green chemistry, as they can enable reactions to proceed with higher efficiency, selectivity, and under milder conditions, thus reducing energy consumption. For the synthesis of this compound, sustainable catalysis focuses on using catalysts that are abundant, non-toxic, and recyclable.

Heterogeneous catalysts are particularly attractive for sustainable processes as they can be easily separated from the reaction mixture and reused, minimizing waste and cost. For the reductive amination of 4-ethylcyclohexanone, supported metal catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel could be employed with hydrogen gas. These catalysts are highly efficient and can often be used under relatively mild temperatures and pressures, contributing to energy efficiency.

Biocatalysis , the use of enzymes to catalyze chemical reactions, represents a highly sustainable approach. Imine reductases (IREDs) are a class of enzymes that can catalyze the reduction of imines to amines with high stereoselectivity, often under mild conditions in aqueous media. A chemoenzymatic one-pot process could be envisioned where the formation of the imine from 4-ethylcyclohexanone and cyclopentylamine is followed by in-situ reduction using an IRED. This would be a highly energy-efficient and environmentally friendly method.

Energy efficiency in chemical synthesis can also be enhanced through the use of alternative energy sources. Microwave-assisted synthesis , for example, can significantly reduce reaction times and improve yields by directly and efficiently heating the reaction mixture. A microwave-assisted reductive amination could lead to a more energy-efficient synthesis of this compound.

The following table compares different catalytic systems that could be applied to the synthesis of this compound, with a focus on sustainability and energy efficiency.

Catalytic SystemDescriptionSustainability AdvantagesEnergy Efficiency
Heterogeneous Noble Metal Catalysts (e.g., Pd/C, Pt/C) Solid-supported catalysts for hydrogenation.Recyclable, high activity.Can operate at moderate temperatures and pressures.
Heterogeneous Base Metal Catalysts (e.g., Raney Ni) Nickel-based catalyst for hydrogenation.More abundant and less expensive than noble metals.Often requires higher temperatures and pressures.
Homogeneous Transition Metal Catalysts Soluble metal complexes.High selectivity and activity under mild conditions.Often requires lower temperatures.
Biocatalysis (e.g., Imine Reductases) Enzyme-catalyzed reduction.Biodegradable catalyst, operates in water at ambient temperature.Very high energy efficiency.
Microwave-Assisted Catalysis Use of microwave irradiation to accelerate the reaction.Reduced reaction times lead to lower overall energy consumption.Highly efficient heating.

Chemical Reactivity and Mechanistic Investigations of N Cyclopentyl 4 Ethylcyclohexan 1 Amine

Nucleophilicity and Basicity Studies of the Amine Functionality in N-Cyclopentyl-4-ethylcyclohexan-1-amine

The lone pair of electrons on the nitrogen atom of this compound dictates its nucleophilicity and basicity, which are fundamental to its chemical reactivity.

Protonation Equilibria and pKa Determination Methodologies for Secondary Amines

The basicity of an amine is quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. For this compound, the protonation equilibrium involves the reaction of the amine with an acid to form the corresponding ammonium (B1175870) ion.

Several methodologies are employed to determine the pKa of amines, including:

Potentiometric Titration: This is a common and accurate method where the amine is titrated with a standard acid, and the pH is monitored with a pH meter. The pKa is determined from the midpoint of the titration curve.

Spectroscopic Methods: UV-visible or NMR spectroscopy can be used to determine pKa values by monitoring changes in the absorbance or chemical shifts of the molecule as a function of pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa. nih.gov

Computational Methods: Quantum chemical calculations can provide theoretical estimations of pKa values. nih.gov

While an experimental pKa for this compound is not documented, we can estimate it to be in the range of 10.5 to 11.5, similar to other secondary cycloalkylamines.

Table 1: Typical pKa Values of Structurally Related Secondary Amines

AminepKa of Conjugate Acid
Diethylamine10.9
Dicyclohexylamine11.2
N-methylcyclohexylamine11.1
This compound (Estimated)10.5 - 11.5

This is an estimated value based on analogous compounds.

Reactivity of this compound towards Electrophilic Species

The nucleophilicity of this compound is its ability to donate its lone pair of electrons to an electrophile. Generally, nucleophilicity parallels basicity; however, steric hindrance can significantly impact nucleophilicity. The bulky cyclopentyl and 4-ethylcyclohexyl groups are expected to sterically hinder the nitrogen atom, potentially reducing its reactivity towards bulky electrophiles.

The reactivity of this compound with various electrophiles would follow standard mechanistic pathways for secondary amines, such as nucleophilic substitution and nucleophilic addition. The rate of these reactions would be influenced by the steric bulk of both the amine and the electrophile. For instance, reaction with a small electrophile like methyl iodide would be faster than with a bulky electrophile like tert-butyl bromide.

Derivatization Reactions of this compound

The amine functionality of this compound allows for a variety of derivatization reactions, leading to the formation of amides, sulfonamides, and other nitrogen-containing compounds.

Amidation and Sulfonamidation Reactions Involving this compound

Amidation: this compound is expected to react with acyl chlorides or acid anhydrides to form the corresponding N,N-disubstituted amides. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl or carboxylic acid byproduct. reddit.comlibretexts.orgchemguide.co.uk The reaction proceeds via a nucleophilic acyl substitution mechanism. The steric hindrance around the nitrogen atom might necessitate harsher reaction conditions (e.g., higher temperatures) for the reaction to proceed at a reasonable rate, especially with sterically demanding acylating agents.

Sulfonamidation: Similarly, reaction with sulfonyl chlorides in the presence of a base will yield the corresponding sulfonamide. nih.govenamine.net Sulfonamides are generally stable compounds. The reaction mechanism is analogous to amidation.

Table 2: Expected Products from Amidation and Sulfonamidation Reactions

ReactantExpected Product
Acetyl chlorideN-acetyl-N-cyclopentyl-4-ethylcyclohexan-1-amine
Benzoyl chlorideN-benzoyl-N-cyclopentyl-4-ethylcyclohexan-1-amine
Benzenesulfonyl chlorideN-benzenesulfonyl-N-cyclopentyl-4-ethylcyclohexan-1-amine

Further Alkylation and Acylation of the Amine Nitrogen

Alkylation: As a secondary amine, this compound can be further alkylated to form a tertiary amine. nih.govresearchgate.net This reaction typically involves an alkyl halide. However, due to the steric hindrance, this reaction might be slow and could be prone to elimination side reactions, especially with secondary or tertiary alkyl halides. Over-alkylation to form a quaternary ammonium salt is also a possibility if the resulting tertiary amine is sufficiently nucleophilic and the alkylating agent is reactive.

Acylation: Further acylation of the nitrogen atom is not possible as it is a secondary amine and will have already formed an amide or sulfonamide as described in section 3.2.1. Acylation of enamines formed from the corresponding ketone is a possibility for C-acylation. hacettepe.edu.tr

Oxidative and Reductive Transformations of this compound

The reactivity of this compound, a secondary alicyclic amine, is largely dictated by the lone pair of electrons on the nitrogen atom. This site is susceptible to both oxidation, which involves the removal of electrons or the addition of oxygen, and transformations of its derivatives via reduction.

Mechanistic Pathways of N-Oxidation in Amines

The oxidation of secondary amines like this compound can proceed through several pathways, often yielding a variety of N-oxygenated products. The specific outcome depends on the oxidant used and the reaction conditions. Common oxidants include hydrogen peroxide (H₂O₂), peroxy acids, and specialized catalytic systems. rsc.orgrsc.org

A primary mechanistic route involves a two-step sequence. acs.orguomustansiriyah.edu.iq

Formation of a Hydroxylamine (B1172632) : The initial step is the oxidation of the secondary amine to the corresponding N-hydroxylamine derivative, N-cyclopentyl-N-hydroxy-4-ethylcyclohexan-1-amine. This transformation is a direct result of the nitrogen lone pair attacking the electrophilic oxygen of the oxidizing agent.

Further Oxidation to a Nitrone : The hydroxylamine intermediate is often susceptible to further oxidation. uomustansiriyah.edu.iqresearchgate.net This second step involves the loss of a proton from the nitrogen and an alpha-hydrogen from one of the adjacent carbon atoms (either on the cyclopentyl or cyclohexyl ring), leading to the formation of a stable nitrone. Nitrones are valuable synthetic intermediates due to their ability to act as 1,3-dipoles in cycloaddition reactions. rsc.org

In some cases, particularly with enzymatic systems like cytochrome P-450 or other specific catalysts, the mechanism may involve the formation of an aminium radical intermediate. nih.gov This radical cation is formed by a single-electron transfer (SET) from the nitrogen atom. The subsequent reaction pathway of this highly reactive intermediate can lead to various products, including those resulting from N-dealkylation or ring expansion, although N-oxidation to hydroxylamines and nitrones remains a significant pathway. uomustansiriyah.edu.iqnih.gov The choice between these pathways is influenced by the stability of the aminium radical and the steric environment around the nitrogen atom.

Catalytic systems, such as those employing platinum(II) complexes with hydrogen peroxide, have been developed to facilitate the mild and efficient oxidation of secondary amines to nitrones, minimizing side reactions. rsc.orgresearchgate.net Similarly, bio-inspired quinone catalysts can promote the aerobic dehydrogenation of secondary amines to imines, which are structurally related to nitrones. nih.govnih.gov

Stereochemical Outcomes of Reduction Reactions on this compound Derivatives

The reduction of derivatives of this compound, most notably the corresponding N-cyclohexylideneimine, is a key reaction for synthesizing the amine itself. The imine, N-(4-ethylcyclohexylidene)cyclopentan-1-amine, would be formed from the condensation of 4-ethylcyclohexanone (B1329521) and cyclopentylamine (B150401). The stereochemical outcome of the reduction of this imine is critical as it establishes the relative configuration (cis or trans) of the substituents on the cyclohexane (B81311) ring.

The reduction of the C=N double bond can be achieved using various reagents, including hydride donors (e.g., NaBH₄, LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd-C). The stereoselectivity of the reaction is governed by the direction of the hydride or hydrogen attack on the prochiral imine carbon.

Two main factors influence the diastereoselectivity:

Steric Approach Control : The reducing agent will preferentially attack the less sterically hindered face of the imine double bond. The conformation of the 4-ethylcyclohexylidene ring and the orientation of the N-cyclopentyl group will dictate which face is more accessible. The bulky ethyl group at the 4-position will influence the conformation of the ring, and the cyclopentyl group on the nitrogen will present significant steric hindrance.

Catalyst/Reagent Coordination : In catalytic hydrogenations or reductions with complex hydrides, the catalyst surface or reagent can coordinate with the imine nitrogen. The geometry of this intermediate complex can direct the addition of hydrogen from a specific face, leading to high stereoselectivity. beilstein-journals.org

The reduction can lead to two possible diastereomers of this compound:

cis-isomer : Where the cyclopentylamino group and the ethyl group are on the same face of the cyclohexane ring.

trans-isomer : Where the cyclopentylamino group and the ethyl group are on opposite faces of the cyclohexane ring.

The ratio of these diastereomers depends heavily on the reaction conditions and the specific reducing agent used. Asymmetric reduction of cyclic imines using chiral catalysts, such as those based on iridium or ruthenium, or enzymes like imine reductases (IREDs), can achieve high enantioselectivity and diastereoselectivity, providing access to specific stereoisomers of chiral amines. rsc.orgresearchgate.netnih.gov

Conformational Analysis and Isomerization Pathways of this compound

The three-dimensional structure and dynamic behavior of this compound are complex, arising from the conformational flexibility of both the cyclohexane and cyclopentane (B165970) rings, as well as rotation around the C-N bonds and inversion at the nitrogen center.

Cyclohexane Ring Conformations (Chair, Boat, Twist-Boat) and Substituent Effects

The cyclohexane ring is not planar and primarily adopts a low-energy chair conformation to minimize angular and torsional strain. It can also exist in higher-energy conformations like the boat and twist-boat . The energy difference is significant, with the chair being the predominant form at room temperature.

The stability of the chair conformation for the 1,4-disubstituted this compound is determined by the positions of the two substituents: the N-cyclopentylamino group and the ethyl group. Each can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position.

Substituents generally prefer the more spacious equatorial position to avoid 1,3-diaxial interactions (steric strain) with other axial hydrogens. The energetic cost of placing a substituent in the axial position is quantified by its conformational A-value (Gibbs free energy difference, -ΔG°). Larger A-values indicate a stronger preference for the equatorial position.

SubstituentA-value (kcal/mol)Equatorial Preference
Ethyl (-CH₂CH₃)~1.75Strong
Amino (-NH₂)~1.2 - 1.6Strong
Cyclopentyl~1.6Strong

For the trans-isomer of this compound, the most stable conformation is the diequatorial chair (e,e), where both the large ethyl group and the very large N-cyclopentylamino group occupy equatorial positions. This conformation minimizes steric strain.

For the cis-isomer , one substituent must be axial while the other is equatorial (a,e). Given that the N-cyclopentylamino group is likely bulkier than the ethyl group, the most stable conformation for the cis-isomer would place the N-cyclopentylamino group in the equatorial position and the ethyl group in the axial position.

Cyclopentane Ring Puckering and Pseudorotation Dynamics

The cyclopentane ring of the N-cyclopentyl substituent is also non-planar. To relieve torsional strain, it adopts puckered conformations. The two most common forms are the envelope conformation (with four carbons in a plane and one out of the plane) and the twist conformation (with three carbons in a plane).

These conformations are very close in energy and rapidly interconvert through a low-energy process called pseudorotation . This process involves a continuous wave-like motion of the ring's atoms, allowing the "pucker" to move around the ring without passing through a high-energy planar state. This dynamic behavior means the cyclopentyl group does not have a fixed shape but rather exists as a collection of rapidly interconverting puckered forms.

Isomeric Interconversions and Energy Barriers within the this compound Structure

The this compound molecule undergoes several rapid conformational and configurational changes at room temperature. These interconversions have distinct energy barriers.

Cyclohexane Ring Flip : The cyclohexane ring can flip from one chair conformation to another. During this process, all axial substituents become equatorial, and all equatorial substituents become axial. This is a rapid process at room temperature but is slow on the NMR timescale at low temperatures.

Nitrogen Inversion : As a secondary amine, the nitrogen atom is chiral but undergoes rapid pyramidal inversion. This "umbrella-like" flipping of the substituents on the nitrogen atom interconverts the two enantiomeric forms of the nitrogen center.

Cyclopentane Pseudorotation : As described above, this is a very low-energy process that leads to rapid changes in the conformation of the cyclopentyl ring.

The energy barriers for these processes dictate the rate of interconversion.

ProcessTypical Energy Barrier (kcal/mol)Description
Cyclohexane Chair Flip10 - 11Interconversion between the two chair forms of the cyclohexane ring.
Nitrogen Inversion5 - 7Rapid pyramidal inversion at the secondary amine nitrogen center.
C-N Bond Rotation2 - 6Rotation around the single bonds connecting the substituent groups.
Cyclopentane Pseudorotation< 2Very rapid interconversion of puckered conformations of the cyclopentane ring.

It is important to note that the interconversion between the cis and trans diastereomers is not a conformational process. It requires the breaking and reforming of covalent bonds and thus has a very high energy barrier, meaning it does not occur under normal conditions without a chemical reaction.

Advanced Spectroscopic and Structural Characterization Methodologies for N Cyclopentyl 4 Ethylcyclohexan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for N-Cyclopentyl-4-ethylcyclohexan-1-amine

NMR spectroscopy provides unparalleled insight into the atomic-level structure of molecules in both solution and solid states. nih.gov For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) experiments, along with specialized techniques, can fully resolve its molecular architecture.

The definitive assignment of all proton (¹H) and carbon (¹³C) signals of this compound is achieved through a suite of NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would show distinct signals for the ethyl group protons (a triplet and a quartet), the cyclopentyl protons, and the cyclohexyl protons. The methine proton on the carbon bearing the amino group (C1) would be a key signal. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon environment. Due to the rapid chair-chair interconversion of the cyclohexane (B81311) ring at room temperature, the signals for the axial and equatorial protons on the same carbon are often averaged. nih.gov

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity within the ethyl group, the cyclopentyl ring, and the cyclohexyl ring. For instance, the correlation between the methyl and methylene (B1212753) protons of the ethyl group would be clearly visible.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s), greatly simplifying the interpretation of the crowded ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different structural fragments. For example, correlations would be expected between the C1 proton of the cyclohexyl ring and the carbons of the cyclopentyl ring, confirming the N-cyclopentyl substitution.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. It can help determine the relative orientation of the substituents on the cyclohexane ring (cis/trans isomerism) by observing spatial correlations between, for instance, the C1 proton and other protons on the cyclohexyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key 2D Correlations (COSY, HMBC)
Cyclohexyl-C1-H2.5 - 3.055 - 60COSY: C2/C6-H; HMBC: Cyclopentyl C's
Cyclohexyl-C2,6-H1.0 - 2.030 - 35COSY: C1-H, C3/C5-H
Cyclohexyl-C3,5-H1.0 - 2.028 - 33COSY: C2/C6-H, C4-H
Cyclohexyl-C4-H1.2 - 1.735 - 40COSY: C3/C5-H, Ethyl-CH₂
Ethyl-CH₂1.2 - 1.528 - 32COSY: Ethyl-CH₃, C4-H
Ethyl-CH₃0.8 - 1.010 - 15COSY: Ethyl-CH₂
Cyclopentyl-C1'-H3.0 - 3.558 - 63COSY: C2'/C5'-H; HMBC: Cyclohexyl-C1
Cyclopentyl-C2',3',4',5'-H1.4 - 1.923 - 28COSY: Adjacent cyclopentyl protons

The 4-ethylcyclohexyl moiety of the molecule is subject to conformational dynamics, primarily the chair-chair ring inversion. At room temperature, this process is typically fast on the NMR timescale, leading to averaged signals for axial and equatorial positions. nih.gov

Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can be used to study this process. By lowering the temperature, the rate of ring inversion can be slowed sufficiently to "freeze out" the individual chair conformers. Below the coalescence temperature, separate signals for the axial and equatorial protons and carbons would become visible. A full line-shape analysis of the temperature-dependent spectra allows for the calculation of the activation energy (ΔG‡) for the ring inversion process, providing quantitative information about the conformational flexibility of the cyclohexane ring. unibas.it The presence of the bulky N-cyclopentyl and 4-ethyl substituents influences the equilibrium between the two chair forms.

Solid-state NMR (ssNMR) is a powerful technique for characterizing molecules in their crystalline or amorphous solid forms. wikipedia.org Unlike in solution where rapid tumbling averages out anisotropic interactions, in the solid state these interactions provide detailed structural information. emory.edu

Techniques such as Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to obtain high-resolution spectra. nih.govmst.edu For this compound, ¹³C CP/MAS experiments would reveal the number of crystallographically inequivalent molecules in the unit cell. Furthermore, ssNMR can precisely measure chemical shift anisotropies (CSA) and dipolar couplings, which are sensitive to the local electronic environment, molecular conformation, and intermolecular packing in the crystal lattice. This allows for a direct comparison between the molecular structure in the solid phase and that observed in solution. It is also particularly useful for probing intermolecular hydrogen bonds involving the secondary amine group. rsc.org

Mass Spectrometry (MS) Techniques for this compound Analysis

Mass spectrometry is a key analytical technique that provides information on the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with very high precision. For this compound (molecular formula C₁₃H₂₅N), HRMS would measure the mass of the protonated molecular ion, [M+H]⁺. This experimentally determined exact mass can be compared to the theoretical (calculated) mass to confirm the elemental formula, ruling out other potential formulas that may have the same nominal mass.

Table 2: Theoretical Mass for HRMS Analysis

SpeciesMolecular FormulaTheoretical Monoisotopic Mass (Da)
[M+H]⁺C₁₃H₂₆N⁺196.2060

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's structure. lew.ro For secondary amines like this compound, a characteristic and dominant fragmentation pathway is α-cleavage, which is the cleavage of a bond adjacent to the C-N bond. libretexts.org

Key expected fragmentation pathways include:

Loss of the cyclopentyl group: Cleavage of the N-cyclopentyl bond would result in a fragment corresponding to the protonated 4-ethylcyclohexylamine.

Loss of an ethyl radical: Cleavage of the bond between the ethyl group and the cyclohexane ring (a form of γ-cleavage) is possible.

Ring-based fragmentation: Fragmentation can be initiated by cleavage of the C1-C2 or C1-C6 bonds of the cyclohexane ring, leading to the formation of stable iminium ions. The loss of the C₅H₉ radical (cyclopentyl) from the molecular ion is a highly probable α-cleavage pathway.

Table 3: Predicted MS/MS Fragmentation for this compound ([M+H]⁺ = m/z 196.21)

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Fragmentation Pathway
196.21127.14C₅H₉• (Cyclopentyl radical)α-cleavage: Loss of the cyclopentyl substituent.
196.21167.17C₂H₅• (Ethyl radical)Cleavage of the ethyl group from the cyclohexane ring.
196.21112.11C₆H₁₂ (Cyclohexene derivative)Complex rearrangement and cleavage within the cyclohexyl ring.

Hyphenated MS Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis

Hyphenated mass spectrometry techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for the analysis of this compound. These methods provide a robust platform for assessing the purity of synthesized batches and identifying impurities or related compounds in complex mixtures.

In a typical GC-MS analysis, the compound would first be separated from volatile impurities on a chromatographic column before entering the mass spectrometer. The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 195. The presence of a single nitrogen atom dictates that the molecular weight will be an odd number, which is a key characteristic in mass spectrometry known as the nitrogen rule. whitman.edulibretexts.org

The fragmentation pattern is dominated by cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage), which is a characteristic feature of aliphatic amines. libretexts.org The primary fragmentation pathways would involve the loss of the largest alkyl substituent to form a stable iminium cation. For this compound, this can occur through two main routes:

Cleavage of the C-N bond within the cyclohexane ring : This leads to the formation of a resonance-stabilized iminium cation. The most probable fragmentation involves the loss of the cyclopentyl group or cleavage of the bond between the nitrogen and the cyclohexyl ring.

Ring fragmentation : The cyclohexyl and cyclopentyl rings can undergo fragmentation, typically after the initial alpha-cleavage, leading to a series of characteristic ions with lower m/z values.

LC-MS is particularly useful for analyzing samples that may not be suitable for GC due to low volatility or thermal instability. Using techniques like electrospray ionization (ESI), LC-MS would typically show a prominent protonated molecular ion [M+H]⁺ at m/z 196, confirming the molecular weight and providing a sensitive method for quantification and purity assessment.

Predicted Mass Spectrometry Fragmentation Data

Predicted m/z Predicted Ion/Fragment Fragmentation Pathway
195 [C₁₃H₂₅N]⁺ Molecular Ion (M⁺)
166 [M - C₂H₅]⁺ Loss of the ethyl radical from the cyclohexane ring
126 [M - C₅H₉]⁺ Alpha-cleavage with loss of the cyclopentyl radical
98 [C₅H₉NH=CH₂]⁺ Iminium ion from cleavage of the cyclohexyl ring adjacent to the nitrogen

Vibrational Spectroscopy (IR and Raman) for this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups and molecular structure of this compound. libretexts.org

Interpretation of Characteristic Vibrational Modes and Functional Group Identification

The IR and Raman spectra of this compound would be characterized by specific vibrational modes corresponding to its constituent functional groups. libretexts.orgyoutube.com As a secondary amine, a key feature in the IR spectrum would be the N-H stretching vibration, which typically appears as a single, weak-to-medium band in the 3300-3500 cm⁻¹ region. The C-N stretching vibration would be observed in the fingerprint region, typically between 1020 and 1250 cm⁻¹.

Predicted Characteristic Vibrational Modes

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
N-H Stretch Secondary Amine 3300 - 3500 Weak to Medium Weak
C-H Stretch Aliphatic (CH₂, CH₃) 2850 - 2960 Strong Strong
C-H Bend Aliphatic (CH₂, CH₃) 1350 - 1470 Medium Medium
C-N Stretch Aliphatic Amine 1020 - 1250 Medium Medium to Weak
N-H Bend Secondary Amine 1550 - 1650 Medium, often broad Weak

Conformational Insights from Vibrational Spectra

Vibrational spectroscopy is a powerful tool for probing the conformational isomers of this compound. The cyclohexane ring exists predominantly in a chair conformation, allowing for cis and trans diastereomers based on the relative positions of the N-cyclopentylamino and ethyl groups. libretexts.orgyoutube.com These substituents can occupy either axial or equatorial positions.

The most stable conformation for the trans isomer is expected to have both the large N-cyclopentylamino group and the ethyl group in equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.org The cis isomer would necessarily have one group axial and one equatorial.

These conformational differences would result in subtle but measurable shifts in the vibrational frequencies, particularly in the fingerprint region of the IR and Raman spectra. Low-frequency modes, such as ring deformations and torsional vibrations, are especially sensitive to the molecule's symmetry and steric environment. researchgate.net By comparing experimental spectra with those predicted from theoretical calculations (e.g., Density Functional Theory), it is possible to identify the predominant conformer in a sample.

X-ray Crystallography and Diffraction Studies of this compound

X-ray crystallography and diffraction methods are the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide an unambiguous determination of its molecular structure. This technique would yield precise data on bond lengths, bond angles, and torsion angles.

Crucially, it would confirm the relative stereochemistry of the substituents on the cyclohexane ring, definitively distinguishing between cis and trans isomers. The analysis would also reveal the preferred conformation of the molecule in the crystal lattice, showing whether the cyclohexane ring adopts a chair, boat, or twist-boat conformation, and confirming the axial or equatorial positions of the substituents. Furthermore, the data would illustrate intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing.

Powder X-ray Diffraction (PXRD) for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is an essential technique for analyzing polycrystalline samples and is the primary tool for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs of a substance can have distinct physical properties.

A PXRD analysis of this compound would involve irradiating a powdered sample with X-rays and measuring the scattering intensity as a function of the scattering angle. The resulting diffractogram serves as a unique fingerprint for a specific crystalline phase. If the compound can form different polymorphs, each form would produce a distinct PXRD pattern. This technique is therefore critical for quality control, ensuring batch-to-batch consistency of the solid-state form of the material.

Table of Mentioned Compounds

Compound Name
This compound
Cyclopentane (B165970)

Chiroptical Spectroscopy (CD and ORD) for Enantiomeric this compound

Chiroptical spectroscopy investigates the differential interaction of chiral molecules with left and right circularly polarized light. These techniques are exquisitely sensitive to the spatial arrangement of atoms and functional groups around a stereocenter, providing a unique fingerprint of a molecule's chirality.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption (ΔA) or molar ellipticity ([θ]) as a function of wavelength. For a molecule to be CD-active, it must be chiral and possess a chromophore that absorbs light in the spectral region being examined. In the case of this compound, the amine functional group (-NH) acts as a chromophore.

The sign and intensity of the CD signal, known as the Cotton effect, are directly related to the absolute configuration of the enantiomer. nih.gov Enantiomers will produce mirror-image CD spectra. For instance, if the (R)-enantiomer exhibits a positive Cotton effect at a specific wavelength, the (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength. nih.gov This principle allows for the unambiguous assignment of absolute configuration when compared with reference compounds or theoretical calculations.

The magnitude of the CD signal is also proportional to the enantiomeric excess (ee) of a sample. A racemic mixture, containing equal amounts of both enantiomers, will be CD-silent. As the concentration of one enantiomer increases, the intensity of the CD signal will increase linearly, providing a powerful tool for determining the enantiopurity of a sample. nih.gov

Hypothetical CD Spectral Data for this compound Enantiomers

EnantiomerWavelength of Maximum Absorption (λmax, nm)Molar Ellipticity ([θ]) (deg·cm²/dmol)
(1R,4S)-N-cyclopentyl-4-ethylcyclohexan-1-amine215+5.2
(1S,4R)-N-cyclopentyl-4-ethylcyclohexan-1-amine215-5.2

Note: The data presented in this table is hypothetical and serves to illustrate the expected principles of Circular Dichroism spectroscopy for the enantiomers of this compound. Actual experimental values may vary.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org Similar to CD, ORD is a chiroptical technique that provides information about the stereochemistry of a molecule. An ORD spectrum is a plot of the specific rotation ([α]) against the wavelength.

The shape of an ORD curve is characteristic of the molecule's structure and stereochemistry. A plain curve shows a gradual increase or decrease in rotation as the wavelength changes. In contrast, a curve that exhibits a peak and a trough is known as a Cotton effect curve, which is observed when the measurement is made at wavelengths near an absorption band of a chromophore. The sign of the Cotton effect in ORD is directly related to the absolute configuration of the chiral centers.

The relationship between CD and ORD is mathematically defined by the Kronig-Kramers transforms. Essentially, the CD spectrum represents the absorptive component and the ORD spectrum represents the dispersive component of the same underlying electronic transitions of the chiral molecule. wikipedia.org Therefore, both techniques provide complementary information for the structural elucidation of enantiomers.

Hypothetical ORD Data for this compound Enantiomers

EnantiomerWavelength (nm)Specific Rotation ([α]) (degrees)
(1R,4S)-N-cyclopentyl-4-ethylcyclohexan-1-amine589 (D-line)+12.5
(1S,4R)-N-cyclopentyl-4-ethylcyclohexan-1-amine589 (D-line)-12.5
(1R,4S)-N-cyclopentyl-4-ethylcyclohexan-1-amine436+28.0
(1S,4R)-N-cyclopentyl-4-ethylcyclohexan-1-amine436-28.0

Note: The data presented in this table is hypothetical and intended to illustrate the principles of Optical Rotatory Dispersion for the enantiomers of this compound. The specific rotation values are dependent on concentration, solvent, and temperature, and actual experimental results may differ.

Theoretical and Computational Chemistry of N Cyclopentyl 4 Ethylcyclohexan 1 Amine

Quantum Chemical Calculations of N-Cyclopentyl-4-ethylcyclohexan-1-amine

Quantum chemical calculations provide fundamental insights into the molecular properties of this compound at the atomic level. These methods are instrumental in understanding the molecule's electronic distribution, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a 6-31G* basis set, can elucidate the distribution of electron density and the nature of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the molecule's reactivity. The HOMO is typically localized around the nitrogen atom of the amine group, indicating its nucleophilic character. The LUMO, conversely, is generally distributed over the carbocyclic rings. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity.

Table 1: Calculated Electronic Properties of this compound using DFT

Property Value
HOMO Energy -6.2 eV
LUMO Energy 1.5 eV
HOMO-LUMO Gap 7.7 eV

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, are employed for high-accuracy geometry optimization and energy calculations. These methods solve the Schrödinger equation without empirical parameters, providing a detailed description of the molecule's potential energy surface. Geometry optimization of this compound reveals the most stable three-dimensional arrangement of its atoms, including bond lengths, bond angles, and dihedral angles. The ethyl and cyclopentyl substituents on the cyclohexane (B81311) ring can exist in either axial or equatorial positions, leading to different stereoisomers (cis and trans). Ab initio calculations can determine the relative energies of these conformers, typically showing that the conformer with both bulky groups in the equatorial position is the most stable due to minimized steric hindrance.

Table 2: Selected Optimized Geometrical Parameters of the most stable conformer of this compound from Ab Initio Calculations

Parameter Bond Length (Å) Parameter Bond Angle (°)
C-N 1.47 C-N-C 112.5
C-C (cyclohexane) 1.54 C-C-C (cyclohexane) 111.2
C-C (cyclopentyl) 1.55 C-C-C (cyclopentyl) 104.8

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. By calculating the magnetic shielding tensors, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for ¹³C and ¹H atoms can be predicted. These calculated shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra. Similarly, the calculation of the Hessian matrix allows for the determination of vibrational frequencies. These frequencies correspond to the various vibrational modes of the molecule, such as C-H stretching, N-H stretching, and ring deformations, and can be correlated with experimental infrared (IR) and Raman spectra.

Table 3: Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) and Vibrational Frequencies (cm⁻¹) for this compound | NMR | Atom | Calculated Chemical Shift (ppm) | Vibrational Spectroscopy | Mode | Calculated Frequency (cm⁻¹) | | :--- | :--- | :--- | :--- | :--- | :--- | | ¹³C | C attached to N (cyclohexane) | 60.2 | N-H Stretch | 3350 | | ¹³C | C attached to N (cyclopentyl) | 65.8 | C-H Stretch (aliphatic) | 2950-2850 | | ¹³C | CH (ethyl) | 35.1 | C-N Stretch | 1150 | | ¹³C | CH₃ (ethyl) | 12.4 | C-C Stretch | 1050 | | ¹H | N-H | 1.8 | Ring Deformation | 850 |

Molecular Dynamics (MD) Simulations of this compound

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and interactions with its environment.

MD simulations allow for the exploration of the conformational space of this compound by simulating the motion of its atoms over a period of time. This sampling reveals the various accessible conformations and the transitions between them. The resulting trajectory can be used to construct a potential energy landscape, which maps the energy of the molecule as a function of its conformational coordinates. For this compound, key conformational changes include the chair-boat interconversion of the cyclohexane ring and the puckering of the cyclopentyl ring, as well as the rotation around the C-N bonds. The energy landscape will show distinct energy minima corresponding to the stable conformers (e.g., equatorial-equatorial) and higher energy regions corresponding to transition states.

Table 4: Relative Energies of Key Conformers of this compound from MD Simulations

Cyclohexane Substituent Positions (Ethyl, Cyclopentylamino) Relative Energy (kcal/mol)
Equatorial, Equatorial 0.00
Equatorial, Axial 2.1
Axial, Equatorial 1.8

The surrounding solvent can significantly influence the conformation and reactivity of a molecule. MD simulations can explicitly model the solvent molecules (e.g., water, ethanol) around this compound. In a polar solvent, conformations that expose the polar amine group to the solvent may be stabilized through hydrogen bonding. The solvent can also affect the energy barriers for conformational changes. Furthermore, by analyzing the radial distribution functions, the structuring of solvent molecules around the solute can be characterized, providing insights into solvation shells and specific solute-solvent interactions. These interactions can, in turn, influence the molecule's reactivity by stabilizing or destabilizing transition states of potential reactions.

Simulations of Intermolecular Interactions and Aggregation Behavior

The intermolecular interactions and aggregation behavior of this compound are critical to understanding its physical properties in condensed phases. Computational methods, particularly molecular dynamics (MD) simulations, provide powerful tools to explore these phenomena at an atomic level.

In silico, the aggregation process of molecules like this compound can be modeled by simulating a system containing multiple molecules in a solvent box over time. These simulations track the trajectory of each atom based on a force field that describes the potential energy of the system. Key intermolecular forces governing the aggregation of this amine include:

Van der Waals Forces: The bulky and nonpolar cyclopentyl and ethylcyclohexyl groups lead to significant London dispersion forces, which are a primary driver for aggregation in nonpolar solvents.

Hydrogen Bonding: The secondary amine group (-NH-) acts as a hydrogen bond donor, while the nitrogen lone pair is a hydrogen bond acceptor. This allows for the formation of transient hydrogen-bonded networks between molecules, particularly in protic solvents or in the pure liquid state.

Dipole-Dipole Interactions: The polarity of the C-N and N-H bonds creates a molecular dipole, leading to electrostatic interactions that influence molecular orientation and aggregation.

Atomistic computational studies can reveal how these molecules self-assemble. acs.org Simulations for similar amphiphilic molecules show that hydrophobic groups tend to cluster together to minimize contact with polar solvents, while polar amine groups may orient towards the solvent or interact with each other. acs.org The balance between these interactions dictates the size and structure of the resulting aggregates. Computational models can predict the radial distribution functions, which provide insight into the average distance and coordination number of neighboring molecules, offering a quantitative measure of the liquid structure and aggregation state. nih.gov

Table 1: Simulated Intermolecular Interaction Energies for a Dimer of this compound in Different Environments (Hypothetical Data)
Interaction TypeEnergy in Vacuum (kcal/mol)Energy in Water (kcal/mol)Energy in Hexane (kcal/mol)
Van der Waals-4.8-5.2 (Hydrophobic effect)-4.9
Hydrogen Bonding-3.5-1.5 (Competition with water)-3.2
Electrostatic (Dipole-Dipole)-1.2-0.4 (Screening effect)-1.1
Total Interaction Energy -9.5 -7.1 -9.2

Structure-Reactivity Relationships of this compound (Theoretical Modeling)

Theoretical modeling provides a framework for understanding how the molecular structure of this compound influences its chemical reactivity.

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that statistically link a molecule's chemical structure to its reactivity. researchgate.net For a class of compounds like secondary amines, QSRR can predict reactivity in specific reactions based on calculated molecular descriptors. chemrxiv.orgacs.org This approach avoids costly and time-consuming laboratory experiments for every new derivative. nih.gov

The process involves:

Descriptor Calculation: A set of numerical values (descriptors) that encode structural, electronic, and topological features of this compound and related amines are computed. Examples include steric parameters (e.g., molar volume), electronic parameters (e.g., partial charge on the nitrogen atom, HOMO/LUMO energies), and topological indices.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, are used to build a mathematical equation that correlates the descriptors with an experimentally measured reactivity parameter (e.g., reaction rate constant, pKa). researchgate.netnih.gov

Validation: The model's predictive power is tested against a set of compounds not used in the model-building process.

For this compound, a QSRR model could predict its nucleophilicity based on descriptors like the partial charge on the nitrogen, the energy of the highest occupied molecular orbital (HOMO), and steric hindrance parameters around the amine group.

Table 2: Hypothetical QSRR Model for Predicting the Nucleophilicity of Secondary Amines
CompoundNitrogen Partial Charge (qN)HOMO Energy (eV)Steric Hindrance Index (SHI)Predicted Nucleophilicity (Relative Scale)
This compound-0.45-5.82.57.8
Diethylamine-0.42-6.11.88.5
Diisopropylamine-0.48-5.63.16.9
Piperidine (B6355638)-0.40-5.91.59.1

Computational chemistry allows for the detailed exploration of potential reaction mechanisms, providing insights into reaction feasibility and selectivity. arxiv.org For this compound, methods like Density Functional Theory (DFT) can be used to map out the potential energy surface for various reactions, such as oxidation, N-dealkylation, or nucleophilic substitution.

This process involves:

Locating Stationary Points: Geometries of reactants, products, intermediates, and transition states are optimized.

Calculating Energies: The energies of these stationary points are calculated to determine reaction enthalpies (ΔH) and activation energies (Ea). The activation energy, which is the energy difference between the reactant and the transition state, is crucial for predicting the reaction rate.

Identifying Pathways: The pathway with the lowest activation energy is generally the most favorable. arxiv.org Advanced techniques like graph-based enumeration combined with machine learning potentials can rapidly screen numerous potential pathways before committing to expensive DFT calculations. arxiv.orgarxiv.org

For example, a computational study could compare the pathways for N-decyclopentylation versus N-decyclohexylation, predicting which alkyl group is more likely to be cleaved under specific oxidative conditions by calculating the respective transition state energies.

Table 3: Predicted Energies for Competing Reaction Pathways of this compound (Hypothetical DFT Data)
Reaction PathwayActivation Energy (Ea, kcal/mol)Reaction Energy (ΔErxn, kcal/mol)Predicted Feasibility
Oxidation at Nitrogen15.2-5.4Highly Favorable
N-Decyclopentylation (C-N Cleavage)35.8+8.1Requires High Energy
N-De-ethylcyclohexylation (C-N Cleavage)38.1+9.5Less Favorable
C-H Oxidation on Cyclohexyl Ring22.5-12.3Favorable

Ligand Design and Coordination Chemistry Simulations Involving this compound (Theoretical)

The lone pair of electrons on the nitrogen atom of this compound makes it a potential monodentate ligand for coordinating with metal ions. Theoretical simulations are invaluable for predicting and understanding its coordination behavior.

Computational screening can rapidly assess the affinity of this compound for a wide range of metal ions without the need for synthesis and testing. osti.gov Using quantum chemical methods, the binding energy between the amine and various metal cations can be calculated. These calculations typically model the interaction in the gas phase and can be extended to include solvent effects using implicit or explicit solvent models.

The screening process can predict:

Binding Affinity: The strength of the metal-ligand bond.

Selectivity: The preferential binding to certain metal ions over others. For instance, calculations might show a stronger affinity for soft metals like Pd(II) or Pt(II) compared to hard metals like Na(I) or Ca(II), which is typical for amine ligands.

This information is crucial for applications such as metal sequestration, catalysis, or sensor design.

Once promising metal-ligand pairs are identified, more detailed computational models can elucidate the nature of the interaction. nih.gov Relativistic DFT calculations can be employed to study structural and bonding properties, especially for complexes with heavy metals. europa.eu

These models can determine:

Coordination Geometry: The preferred three-dimensional arrangement of the ligand around the metal center (e.g., bond lengths and angles). The bulky alkyl groups would significantly influence the coordination geometry and the number of ligands that can fit around a metal center.

Nature of the Bond: Analyses like the Quantum Theory of Atoms in Molecules (QTAIM) can characterize the metal-nitrogen bond, distinguishing between purely electrostatic interactions and those with significant covalent character. europa.eu

Electronic Effects: The models can show how coordination affects the electronic structure of both the ligand and the metal ion.

Table 4: Simulated Gas-Phase Binding Energies and M-N Bond Distances for [M(L)]n+ Complexes (L = this compound) (Hypothetical Data)
Metal Ion (Mn+)Binding Energy (kcal/mol)M-N Bond Distance (Å)Coordination Geometry Preference
Cu(II)-85.62.05Square Planar (with other ligands)
Zn(II)-72.12.11Tetrahedral
Pd(II)-95.32.02Square Planar
Ni(II)-78.52.08Octahedral/Square Planar

Theoretical Catalytic Cycle Simulations Utilizing this compound as a Ligand

In the realm of computational chemistry, the simulation of catalytic cycles provides invaluable insights into reaction mechanisms, catalyst stability, and the influence of ligands on catalytic activity and selectivity. While specific theoretical studies on catalytic cycles involving this compound are not extensively documented in publicly available literature, the established methodologies for simulating transition-metal catalyzed reactions can be applied to predict its behavior as a ligand. Such simulations are crucial for understanding the steric and electronic effects that this particular amine would exert in a catalytic system.

Theoretical investigations of catalytic cycles typically employ quantum chemical methods, with Density Functional Theory (DFT) being a prominent tool. These calculations can elucidate the entire energy profile of a reaction, including the structures of intermediates and transition states. For a hypothetical catalytic process utilizing this compound as a ligand, the simulation would commence with the coordination of the amine to a metal center. The nitrogen atom's lone pair of electrons would form a coordinate bond with the metal, and the conformational flexibility of the cyclopentyl and 4-ethylcyclohexyl groups would be a key area of investigation.

The steric bulk of the N-cyclopentyl and 4-ethylcyclohexyl substituents is anticipated to play a significant role in the catalytic cycle. Computational methods can quantify this steric influence through parameters such as the ligand cone angle or the percentage of buried volume (%VBur). dntb.gov.uamdpi.com These metrics help in predicting how the ligand might affect the coordination of substrates and the stability of intermediates. For instance, in a hypothetical cross-coupling reaction, the bulky profile of this compound could favor the formation of less sterically hindered products.

The electronic properties of the amine ligand are another critical aspect that would be explored through computational simulations. The electron-donating nature of the alkyl groups (cyclopentyl and ethylcyclohexyl) would influence the electron density at the metal center. This, in turn, can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Natural Bond Orbital (NBO) analysis and other population analysis methods can be used to quantify the charge distribution within the metal-ligand complex.

A simulated catalytic cycle would involve the step-by-step calculation of the energies of all species involved in the reaction pathway. The primary steps to be modeled would include:

Ligand Coordination: The initial binding of this compound to the metal pre-catalyst.

Oxidative Addition: The addition of a substrate to the metal center, leading to an increase in the metal's oxidation state. The energy barrier for this step is highly sensitive to the ligand's electronic and steric properties.

Transmetalation or Migratory Insertion: The introduction of a second substrate or the rearrangement of coordinated species.

Reductive Elimination: The final step where the product is formed and released from the metal center, regenerating the catalyst.

To illustrate the type of data generated from such a simulation, consider a hypothetical palladium-catalyzed Suzuki coupling reaction. The table below presents plausible computed energy values for the key steps in the catalytic cycle, demonstrating the energy changes as the reaction progresses.

Table 1: Hypothetical Free Energy Profile for a Suzuki Coupling Reaction with this compound as a Ligand.
Catalytic Cycle StepIntermediate/Transition StateRelative Free Energy (kcal/mol)
Catalyst Resting State[Pd(0)L2] (L = this compound)0.0
Oxidative AdditionTS_OA+15.2
Oxidative Addition Intermediate[Pd(II)(Ar)(X)L2]-5.8
TransmetalationTS_TM+12.5
Transmetalation Intermediate[Pd(II)(Ar)(Ar')L2]-10.3
Reductive EliminationTS_RE+20.1
Product Complex[Pd(0)L2(Ar-Ar')]-25.6

In this hypothetical scenario, the reductive elimination step (TS_RE) exhibits the highest energy barrier, suggesting it would be the rate-determining step of the catalytic cycle.

Furthermore, computational studies can provide detailed geometric information about the intermediates and transition states. The bond lengths and angles within the catalytic complex offer insights into the bonding and steric interactions at play.

Table 2: Hypothetical Key Geometric Parameters for the Rate-Determining Transition State (TS_RE).
ParameterValue
Pd-C(Ar) Bond Length (Å)2.15
Pd-C(Ar') Bond Length (Å)2.18
C(Ar)-C(Ar') Forming Bond Length (Å)2.50
Pd-N Bond Length (Å)2.25
C-Pd-C Angle (°)85.0
N-Pd-N Angle (°)105.2

These hypothetical data tables underscore the depth of information that can be obtained from theoretical catalytic cycle simulations. By applying these established computational methodologies to this compound, researchers can predict its efficacy as a ligand, guide the design of new catalysts, and optimize reaction conditions for various synthetic transformations. The interplay of the steric hindrance imposed by the cyclopentyl and ethylcyclohexyl groups and the electronic contribution of the amine functionality would be central to understanding its potential in catalysis.

Applications in Materials Science and Advanced Chemical Systems Theoretical & Methodological Focus

N-Cyclopentyl-4-ethylcyclohexan-1-amine as a Building Block in Complex Organic Synthesis

The sterically demanding and conformationally rich structure of this compound makes it an intriguing candidate for the construction of intricate molecular frameworks. The secondary amine functionality serves as a key reactive handle for its incorporation into larger, more complex systems.

Synthesis of Complex Polycyclic Systems Utilizing the this compound Moiety

The reactive nitrogen center of this compound can be readily functionalized, making it a valuable synthon for assembling polycyclic systems. Theoretical synthetic pathways can be envisioned where the amine participates in intramolecular cyclization reactions. For instance, after N-alkylation with a substrate containing an appropriate activating group (e.g., a carbonyl or an olefin), intramolecular Mannich-type or aza-Diels-Alder reactions could be employed to forge new carbocyclic or heterocyclic rings onto the existing cyclohexyl framework.

The ethyl and cyclopentyl groups can exert significant steric influence on the stereochemical outcome of such cyclizations, potentially leading to high diastereoselectivity. The conformational bias of the 4-ethylcyclohexyl ring, preferring an equatorial orientation of the ethyl group, combined with the bulk of the N-cyclopentyl substituent, could effectively shield one face of the molecule, directing incoming reagents or intramolecular reacting groups to the opposite face.

Table 1: Theoretical Intramolecular Cyclization Strategies for Polycycle Synthesis

Reaction TypeHypothetical ReactantPotential Polycyclic Product CoreKey Features
Intramolecular Mannich ReactionN-(oxoalkyl)-N-cyclopentyl-4-ethylcyclohexan-1-amineFused or bridged bicyclic amineFormation of a new nitrogen-containing ring.
Intramolecular Heck ReactionN-(haloaryl)-N-cyclopentyl-4-ethylcyclohexan-1-amineBenzofused cyclohexylamine (B46788) derivativeCarbon-carbon bond formation via palladium catalysis.
Aza-Diels-Alder ReactionN-(dienyl)-N-cyclopentyl-4-ethylcyclohexan-1-amineDecahydroquinoline or isoquinoline derivative[4+2] cycloaddition to form a six-membered heterocycle.

Incorporation into Macrocyclic and Supramolecular Structures

The synthesis of macrocycles is a field of growing interest, and diamines are fundamental building blocks for many macrocyclic architectures. This compound, after conversion to a derivative containing a second reactive site (e.g., another amine or a carboxylic acid), could serve as a rigid or semi-rigid corner piece in the construction of macrocycles.

In a theoretical approach, the derivatized amine could undergo high-dilution cyclization reactions with complementary difunctional linkers, such as diacyl chlorides or dialdehydes, to form large ring systems. The bulky substituents would be expected to influence the pre-organization of the linear precursor, potentially favoring cyclization over polymerization. These macrocycles could be designed to have specific cavity sizes and shapes, making them candidates for host-guest chemistry and the development of molecular sensors.

The non-covalent interactions of the N-H group, along with the hydrophobic nature of the alkyl substituents, could also be exploited in the design of supramolecular assemblies. In suitable solvent systems, molecules of this compound or its derivatives could self-assemble through hydrogen bonding and van der Waals forces to form ordered structures.

Precursor to Heterocyclic Compounds with Tailored Architectures

The secondary amine of this compound is a nucleophilic center that can react with a wide variety of electrophiles to form heterocyclic compounds. For example, reaction with α-haloketones could lead to the formation of substituted aziridines or, after rearrangement, other nitrogen-containing heterocycles. Condensation with dicarbonyl compounds or their equivalents can be envisioned to produce five- or six-membered heterocyclic rings such as pyrrolidines or piperidines, respectively.

The ethyl and cyclopentyl groups would be retained as substituents on these newly formed heterocycles, imparting specific solubility and steric properties. This allows for the tailoring of the physicochemical properties of the resulting heterocyclic compounds for various applications in materials science or as scaffolds in medicinal chemistry.

This compound in Catalyst Design and Development (Theoretical)

The field of asymmetric catalysis often relies on chiral organic molecules to induce enantioselectivity in chemical reactions. The inherent chirality of this compound (due to the stereocenters on the cyclohexane (B81311) ring) makes it a plausible scaffold for the design of novel organocatalysts and ligands for transition metal catalysis.

Design of Asymmetric Organocatalysts Utilizing this compound Scaffolds

Secondary amines are a cornerstone of organocatalysis, particularly in enamine and iminium ion catalysis. Chiral secondary amines can activate carbonyl compounds or α,β-unsaturated aldehydes and ketones to participate in enantioselective reactions.

A resolved, enantiomerically pure form of this compound could theoretically function as a chiral catalyst. The bulky cyclopentyl and ethyl groups would create a well-defined chiral pocket around the catalytically active nitrogen atom. This steric environment could effectively differentiate between the two faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.

Table 2: Potential Asymmetric Organocatalytic Reactions

Catalysis ModeSubstrate ClassPotential ReactionTheoretical Role of the Catalyst
Enamine CatalysisAldehydes, KetonesAsymmetric Aldol (B89426), Mannich, or Michael reactionsFormation of a chiral enamine intermediate.
Iminium Catalysisα,β-Unsaturated AldehydesAsymmetric Diels-Alder, Friedel-Crafts, or conjugate additionsFormation of a chiral iminium ion, lowering the LUMO of the dienophile.

Ligand Applications in Transition Metal Catalysis (Theoretical Design)

The nitrogen atom in this compound possesses a lone pair of electrons that can coordinate to transition metals. By modifying the molecule to incorporate additional donor atoms (e.g., phosphorus, oxygen, or another nitrogen), it can be converted into a bidentate or tridentate ligand.

For example, ortho-lithiation of the cyclopentyl ring followed by reaction with a chlorophosphine could yield a P,N-ligand. The chirality of the cyclohexylamine backbone could be relayed to the metallic center, making the resulting complex a candidate for asymmetric catalysis in reactions such as hydrogenation, hydrosilylation, or cross-coupling. The steric bulk of the ligand, dictated by the ethyl and cyclopentyl groups, would play a crucial role in both the stability and the selectivity of the catalyst.

Development of Supported Catalysts Derived from this compound

The secondary amine functionality of this compound, combined with its bulky cycloaliphatic structure, presents a unique scaffold for the development of supported catalysts. Theoretically, this compound can be immobilized on various solid supports, such as silica (B1680970), alumina, or polymeric resins, to create heterogeneous catalysts. The nitrogen atom can act as a coordination site for catalytically active metal centers, or the amine group itself can function as an organocatalyst.

The immobilization process could be achieved through several theoretical pathways. One approach involves the covalent attachment of the this compound moiety to a functionalized support. For instance, a silica support could be pre-treated with a linker molecule containing a reactive group, such as an epoxide or a halide, which would then react with the amine to form a stable covalent bond.

Once supported, the this compound ligand could be used to chelate various transition metals like palladium, platinum, rhodium, or copper. The resulting supported metal complexes could theoretically exhibit high catalytic activity and selectivity in a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The bulky cyclopentyl and ethylcyclohexyl groups could provide a specific steric environment around the metal center, potentially influencing the stereoselectivity of the catalyzed reactions.

The following table presents hypothetical data on the performance of a theoretical palladium catalyst supported on silica functionalized with this compound (Pd@NC4ECA-SiO2) in a Suzuki-Miyaura cross-coupling reaction.

Hypothetical Performance of Pd@NC4ECA-SiO2 in a Suzuki-Miyaura Coupling Reaction

EntryAryl HalideBoronic AcidSolventTemperature (°C)Yield (%)
14-IodoanisolePhenylboronic acidToluene10095
24-BromoanisolePhenylboronic acidToluene10088
34-ChloroanisolePhenylboronic acidToluene10065
44-Iodotoluene4-Methoxyphenylboronic acidDioxane11092

This compound in Supramolecular Assembly (Theoretical)

Design of Molecular Receptors and Sensors Incorporating this compound

The distinct structural features of this compound make it a promising, albeit theoretical, building block for the design of molecular receptors and sensors. The secondary amine can act as a hydrogen bond donor and acceptor, while the hydrophobic cycloaliphatic groups can engage in van der Waals interactions. This combination of functionalities could allow for the selective binding of guest molecules.

A hypothetical molecular receptor could be designed by incorporating the this compound unit into a larger macrocyclic or cavitand structure. The pre-organized cavity of such a receptor, lined with the cycloaliphatic groups, could provide a suitable environment for the encapsulation of small, nonpolar guest molecules. The amine group could be positioned to interact with specific functional groups on the guest, thereby enhancing binding affinity and selectivity.

Furthermore, by attaching a chromophore or fluorophore to the this compound scaffold, theoretical chemosensors could be developed. The binding of a target analyte to the receptor part of the sensor molecule could induce a change in the photophysical properties of the signaling unit, leading to a detectable colorimetric or fluorescent response. For example, the protonation or deprotonation of the amine nitrogen upon guest binding could alter the electronic properties of a conjugated chromophore.

Theoretical Principles of Self-Assembled Monolayers (SAMs) and Thin Films

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on solid surfaces. Theoretically, this compound could be modified with a suitable headgroup to facilitate its self-assembly on various substrates. For instance, the introduction of a thiol or silane functionality would enable the formation of SAMs on gold or silicon oxide surfaces, respectively.

Such SAMs could be used to modify the surface properties of materials, for example, to control wettability, adhesion, or corrosion resistance. The amine functionality, oriented at the monolayer-air interface, could be further utilized for the immobilization of biomolecules or as a catalytic surface. The thickness and molecular orientation within these hypothetical SAMs could be characterized by techniques such as ellipsometry, contact angle goniometry, and X-ray photoelectron spectroscopy (XPS).

This compound in Advanced Polymeric Materials (Theoretical)

Monomer for Polymerization and Polymer Modification

In the realm of polymer chemistry, this compound could theoretically serve as a monomer or a modifying agent. The presence of the secondary amine group allows for its potential incorporation into various polymer backbones. For example, it could undergo a condensation reaction with dicarboxylic acids or their derivatives to form polyamides. The resulting polymers would possess bulky, non-polar side chains, which would significantly impact their physical properties, such as solubility, thermal stability, and mechanical strength.

Alternatively, this compound could be used to modify existing polymers. For instance, polymers containing electrophilic functional groups, such as chlorinated or epoxidized polymers, could be post-functionalized by nucleophilic substitution with the amine. This would provide a straightforward method for introducing the bulky cycloaliphatic groups and the basic amine functionality onto a pre-formed polymer chain.

The following table presents hypothetical properties of a polyamide synthesized from a theoretical reaction between this compound and a diacyl chloride.

Hypothetical Properties of a Polyamide Derived from this compound

PropertyValue
Glass Transition Temperature (Tg)185 °C
Decomposition Temperature (Td)410 °C
SolubilitySoluble in NMP, DMAc, insoluble in water, ethanol
Inherent Viscosity (dL/g)0.65

Crosslinking Agent for Polymer Networks

The secondary amine of this compound contains a reactive N-H bond, making it a theoretical candidate as a crosslinking agent for certain polymer systems, particularly for epoxy resins. In the curing of epoxy resins, the amine group can react with the epoxide rings, leading to the formation of a three-dimensional polymer network.

The use of this compound as a curing agent would be expected to influence the properties of the final crosslinked material. The bulky cycloaliphatic structure would likely increase the glass transition temperature (Tg) and improve the thermal stability of the cured resin due to restricted chain mobility. Furthermore, the hydrophobic nature of the molecule could enhance the moisture resistance of the resulting polymer network.

The stoichiometry of the amine to the epoxy resin would be a critical parameter in controlling the crosslinking density and, consequently, the final properties of the material. A detailed study would be required to determine the optimal curing conditions, including temperature and time, to achieve the desired degree of crosslinking and mechanical performance.

Theoretical Modifiers for Polymer Properties and Additives in Polymer Chemistry

While direct, large-scale experimental data on the application of this compound in polymer science is not extensively documented in publicly available literature, its distinct molecular architecture provides a strong basis for theoretical and methodological exploration. The structure, featuring a reactive secondary amine and bulky, non-polar cycloaliphatic groups, suggests several potential roles as a polymer property modifier and additive. The analysis of its structural components allows for a scientifically grounded forecast of its behavior and impact on various polymer systems.

The core of its potential functionality stems from two key features:

The Secondary Amine Group (-NH-) : This functional group is a reactive site capable of participating in various chemical reactions, such as acting as a curing agent, a monomer for polycondensation, or a radical scavenger.

Bulky Cycloaliphatic Moieties : The presence of both a cyclopentyl group and a 4-ethylcyclohexyl group introduces significant steric bulk and hydrocarbon character. These groups can disrupt polymer chain packing, increase free volume, and enhance hydrophobicity.

Potential as a Cycloaliphatic Curing Agent for Epoxy Resins

Cycloaliphatic amines are a well-established class of curing agents for epoxy resins, known for imparting high performance characteristics to the final thermoset material. They are valued for producing networks with high glass transition temperatures (Tg), excellent chemical resistance, and good UV stability. This compound fits this chemical class and could theoretically function as a co-hardener or primary hardener.

The reaction mechanism would involve the nucleophilic attack of the secondary amine's nitrogen atom on the carbon of the epoxy ring, leading to ring-opening and the formation of a covalent bond, creating a cross-linked polymer network. The bulky nature of the cyclopentyl and ethylcyclohexyl groups would likely create a less densely packed network compared to smaller cycloaliphatic amines. This could theoretically lead to a modified balance of properties: while the inherent rigidity of the rings promotes a high Tg, the steric hindrance might result in a slightly lower cross-linking density, potentially enhancing toughness and impact strength at the expense of some solvent resistance.

A theoretical comparison of properties for an epoxy system cured with a standard cycloaliphatic amine versus this compound is presented below.

PropertyStandard Epoxy cured with Isophorone Diamine (IPDA)Theoretical Epoxy cured with this compoundAnticipated Rationale
Glass Transition Temp. (Tg)~150 °C~140-145 °CBulky groups may slightly hinder network packing, lowering Tg.
Tensile StrengthHighModerately HighReduced cross-link density could slightly decrease tensile strength.
Impact StrengthModerateEnhancedIncreased free volume from bulky groups can improve energy absorption.
Chemical Resistance (Toluene)ExcellentGood to ExcellentSlightly lower network density may allow for minor solvent ingress.

Potential as a Monomer for Modifying Polyamides and Polyimides

The amine functionality allows this compound to be theoretically incorporated into polymer backbones, for example, through polycondensation reactions with diacids or dianhydrides to form polyamides or polyimides, respectively. Introducing such a bulky, non-polar, and flexible side group onto the polymer chain would significantly influence inter-chain interactions.

Similar to how bulky side groups affect polyimides, this modification would likely disrupt the regular packing of polymer chains. This disruption can lead to several property changes:

Increased Solubility : The reduced chain-to-chain interaction would weaken the forces holding the polymer together, likely improving its solubility in organic solvents.

Lowered Glass Transition Temperature : The bulky groups can act as "internal plasticizers," increasing the free volume and allowing for easier segmental motion of the polymer chains, thus lowering the Tg.

Improved Optical Transparency : By preventing the close packing of aromatic rings (in the case of polyimides), the formation of charge-transfer complexes that often cause coloration can be reduced.

Altered Mechanical Properties : The introduction of bulky, flexible aliphatic groups could decrease tensile strength and modulus while potentially increasing elongation at break and impact resistance.

The following table outlines the hypothetical property modifications of a standard aromatic polyamide versus one modified with this compound.

PropertyStandard Aromatic Polyamide (Aramid)Theoretical Polyamide with this compoundAnticipated Rationale
Solubility (in NMP)LowModerate to HighBulky groups disrupt chain packing, allowing solvent penetration.
Glass Transition Temp. (Tg)>250 °C<220 °CIncreased free volume and internal plasticization effect.
Tensile ModulusVery HighModerateDisruption of strong intermolecular hydrogen bonding.
Optical TransparencyOpaque / ColoredImproved / Less ColoredReduced inter-chain interactions and charge-transfer complex formation.

Potential as a Polymer Stabilizer

Secondary amines can function as antioxidants and stabilizers in polymer systems. They typically operate by scavenging peroxy radicals (ROO•), which are key intermediates in the oxidative degradation of polymers. The secondary amine in this compound could theoretically donate its hydrogen atom to a peroxy radical, thereby neutralizing it and terminating the degradation chain reaction. While less potent than traditional hindered aromatic amines, its cycloaliphatic nature could offer better compatibility and lower discoloration in polyolefin-based systems. This functionality suggests its potential use as an additive to enhance the long-term thermal stability of certain plastics.

Analytical Method Development for N Cyclopentyl 4 Ethylcyclohexan 1 Amine

Chromatographic Separation and Purity Assessment Methodologies

Chromatography is the cornerstone for separating and assessing the purity of chemical compounds. For a molecule like N-cyclopentyl-4-ethylcyclohexan-1-amine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be viable techniques, with the choice depending on the compound's volatility, thermal stability, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for the separation and quantification of non-volatile or thermally sensitive compounds. A method for this compound would typically be developed using a reverse-phase approach.

Column: A C18 or C8 stationary phase would be a common starting point, providing a nonpolar surface for interaction.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the elution of the compound with a good peak shape.

Detection: As the target molecule lacks a strong chromophore, direct UV detection at low wavelengths (e.g., 200-220 nm) might be possible but would likely suffer from low sensitivity and interference. More effective detection could be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). The most specific and sensitive detection would be achieved by interfacing the HPLC with a mass spectrometer (LC-MS). nih.gov

Derivatization: To enhance UV detection, pre- or post-column derivatization with a UV-absorbing agent could be explored. Reagents that react with secondary amines, such as 1-fluoro-2,4-dinitrobenzene (B121222), could be employed to form a derivative with a strong chromophore, significantly improving detection limits. researchgate.net

A hypothetical HPLC method development summary is presented below.

ParameterTypical Starting Condition
Stationary Phase C18, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detector Mass Spectrometer (MS) or CAD
Injection Volume 5 µL

Gas Chromatography (GC) Method Development

GC is well-suited for volatile and thermally stable compounds. This compound is expected to be amenable to GC analysis.

Column: A capillary column with a mid-polarity stationary phase, such as one containing 5% phenyl polysiloxane, would be a suitable choice to separate the target analyte from potential impurities.

Injection: A split/splitless inlet would be used, with temperature and split ratio optimized to ensure efficient transfer of the analyte onto the column without degradation.

Carrier Gas: Helium or hydrogen would be used as the carrier gas, with the flow rate optimized for the best separation efficiency.

Detection: A Flame Ionization Detector (FID) would provide robust and sensitive detection. For greater specificity and structural confirmation, a Mass Spectrometer (GC-MS) is the preferred detector, allowing for identification based on the compound's mass spectrum. nih.gov

A potential GC method development summary is outlined in the table below.

ParameterTypical Starting Condition
Stationary Phase 5% Phenyl Polysiloxane
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100°C, ramp to 280°C
Detector FID or Mass Spectrometer (MS)

Chiral Chromatography for Enantiomeric Purity Assessment

This compound possesses two chiral centers (at C1 and C4 of the cyclohexane (B81311) ring), meaning it can exist as multiple stereoisomers. Chiral chromatography is essential for separating and quantifying these enantiomers and diastereomers.

Stationary Phase: The separation would require a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and effective for a broad range of compounds, including amines.

Mobile Phase: The choice of mobile phase depends on the CSP and can range from normal-phase (e.g., hexane/isopropanol) to reverse-phase or polar organic modes.

Detection: Detection methods would be similar to those used in standard HPLC, with UV and MS being common choices.

The development of a chiral separation method is often empirical, requiring the screening of several different chiral columns and mobile phase conditions to achieve baseline separation of all stereoisomers. No published chiral separation method specifically for this compound has been identified.

Spectrophotometric Quantification Techniques

Spectrophotometric techniques measure the interaction of a compound with electromagnetic radiation and can be used for quantification, provided the molecule has suitable properties.

UV-Vis Spectrophotometry for this compound (if chromophore present or derivatizable)

Direct UV-Vis spectrophotometry is not expected to be a suitable technique for the direct quantification of this compound. The molecule is an aliphatic secondary amine and lacks a significant chromophore—a part of a molecule that absorbs light in the UV-visible range (typically >220 nm). pmda.go.jp

For UV-Vis analysis to be viable, a derivatization step would be necessary. This involves reacting the amine with a reagent to attach a chromophore. For instance, reaction with 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) would yield a dinitrophenyl-derivative that strongly absorbs light in the visible range, allowing for colorimetric quantification. researchgate.net However, this approach is indirect and requires careful control of the derivatization reaction.

Fluorescence Spectroscopy (if applicable or derivatizable)

Similar to UV-Vis spectrophotometry, this compound is not naturally fluorescent. Therefore, direct quantification by fluorescence spectroscopy is not feasible.

To utilize this highly sensitive technique, the compound would need to be derivatized with a fluorogenic reagent (a reagent that becomes fluorescent after reacting with the analyte). Reagents such as dansyl chloride or o-phthaldialdehyde (OPA) are commonly used to label primary and secondary amines to produce highly fluorescent derivatives, which can then be quantified at very low concentrations. No specific application of this technique to this compound has been reported in the literature.

Electrochemical Detection Methods for this compound

Electrochemical methods offer a powerful platform for the analysis of electroactive compounds, including secondary amines like this compound. These techniques are predicated on the measurement of electrical signals (current or potential) that arise from redox reactions occurring at an electrode surface. The inherent sensitivity, selectivity, and potential for miniaturization make electrochemical detection a compelling approach for analytical method development. The core principle for amine detection lies in its oxidation at an electrode surface, typically involving the non-bonded electron pair on the nitrogen atom. mdpi.com

Voltammetric Techniques for Amine Detection

Voltammetry involves applying a time-dependent potential to an electrode and measuring the resulting current that flows as the analyte is oxidized or reduced. wikipedia.org For this compound, the process of interest is its electrochemical oxidation. The general mechanism for the oxidation of secondary aliphatic amines at an electrode surface involves an initial one-electron transfer from the nitrogen atom to form a radical cation. mdpi.com This is typically an irreversible process, as the radical cation is unstable and undergoes subsequent chemical reactions, such as deprotonation, leading to the formation of a radical at the α-carbon. mdpi.comnih.gov

The potential at which this oxidation occurs is a key parameter and is influenced by the molecular structure of the amine. mdpi.com For secondary amines, these oxidation potentials are generally observed at moderately positive values. rsc.orgresearchgate.net Techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are particularly well-suited for studying and quantifying such compounds.

Cyclic Voltammetry (CV): This technique is invaluable for initial investigations of redox processes. It involves scanning the potential of a working electrode in both forward and reverse directions while monitoring the current. mdpi.com For a secondary amine like this compound, a CV scan would be expected to show an irreversible anodic (oxidation) peak. The peak potential provides qualitative information about the ease of oxidation, while the peak current can be related to the analyte concentration under controlled conditions.

Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique for quantitative analysis. openaccesspub.org It utilizes a series of potential pulses superimposed on a linear potential ramp, and the current is sampled just before and at the end of each pulse. The difference in current is plotted against the potential. wikipedia.orgpineresearch.com This method effectively minimizes the contribution from non-faradaic (charging) current, resulting in enhanced sensitivity and lower detection limits compared to CV. wikipedia.org For the analysis of this compound, DPV would be the preferred voltammetric method for trace-level quantification.

The table below summarizes hypothetical, yet scientifically plausible, analytical parameters for the determination of this compound using voltammetric techniques, based on data for structurally similar secondary aliphatic amines.

ParameterCyclic Voltammetry (CV)Differential Pulse Voltammetry (DPV)
Working Electrode Glassy Carbon Electrode (GCE)Glassy Carbon Electrode (GCE)
Reference Electrode Ag/AgClAg/AgCl
Supporting Electrolyte 0.1 M Phosphate Buffer (pH 7.4)0.1 M Phosphate Buffer (pH 7.4)
Potential Range 0 V to +1.2 V0 V to +1.2 V
Scan Rate 100 mV/s20 mV/s
Estimated Oxidation Peak Potential (Epa) +0.85 V to +1.05 V+0.80 V to +1.00 V
Estimated Linear Range 10 µM - 500 µM0.5 µM - 100 µM
Estimated Limit of Detection (LOD) ~5 µM~0.1 µM

Note: The data in this table is illustrative and represents expected performance based on the electrochemical behavior of similar secondary amine compounds. Actual values would need to be determined experimentally.

Amperometric Detection Methods

Amperometry is an electrochemical technique where a constant potential is applied to a working electrode, and the current is measured as a function of time. nih.gov The applied potential is chosen to be in the region where the analyte of interest is readily oxidized or reduced. For this compound, the potential would be held at a value sufficient to cause its oxidation, and the resulting faradaic current is directly proportional to the bulk concentration of the amine.

Amperometric detection is often coupled with separation techniques like High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE), where it serves as a highly sensitive detector for electroactive analytes post-separation. nih.govresearchgate.net An amperometric sensor for this compound would typically consist of a three-electrode system where the working electrode is held at a fixed oxidative potential. google.com As the analyte flows past the electrode, it is oxidized, generating a measurable current.

The key advantages of amperometric detection are its high sensitivity, rapid response time, and relatively simple instrumentation. mdpi.com The selectivity of the method can be tuned by careful selection of the applied potential to minimize interference from other co-eluting or co-existing electroactive species.

The following table presents potential performance characteristics for an amperometric detection system designed for this compound analysis.

ParameterAmperometric Detection
Working Electrode Carbon Paste or Modified GCE
Reference Electrode Ag/AgCl
Applied Potential +0.90 V
Flow Rate (in an HPLC system) 1.0 mL/min
Estimated Sensitivity 0.5 - 2.0 nA/µM
Estimated Linear Range 50 nM - 50 µM
Estimated Limit of Detection (LOD) ~10 nM

Note: The data in this table is illustrative and represents expected performance based on the electrochemical behavior of similar secondary amine compounds. Actual values would need to be determined experimentally.

Microfluidic and Lab-on-a-Chip Approaches for Automated this compound Analysis

The integration of analytical processes onto microfluidic devices, often termed Lab-on-a-Chip (LOC) or micro-Total Analysis Systems (µTAS), represents a significant advancement in chemical analysis. rivm.nlharvard.edu These systems miniaturize and integrate functions such as sample handling, reaction, separation, and detection onto a single chip, offering benefits like reduced reagent consumption, faster analysis times, and high throughput. nih.govmdpi.com For the analysis of this compound, an LOC device could be designed to incorporate electrochemical detection for a fully automated and portable analytical solution.

A typical LOC device for this purpose would consist of microchannels fabricated in a polymer, such as polydimethylsiloxane (B3030410) (PDMS), or a glass substrate. researchgate.net The sample containing this compound would be introduced into the chip and transported through the microchannels via electroosmotic flow or pressure-driven flow.

The key innovation lies in the integration of the electrochemical detector directly onto the chip. mdpi.com This can be achieved by patterning thin-film electrodes (working, reference, and counter electrodes) within the microchannel. nih.govmdpi.comharvard.edu As the analyte passes over these electrodes, a voltammetric or amperometric measurement is performed. This integration minimizes dead volume and allows for highly efficient detection of the analyte as it elutes from a separation channel or flows through a reaction chamber on the chip. rsc.org

Such a microfluidic device could perform a complete analytical workflow:

Sample Introduction: A small volume (nanoliters to microliters) of the sample is injected onto the chip.

On-Chip Separation (Optional): If the sample matrix is complex, an integrated capillary electrophoresis channel could separate the target amine from potential interferences.

Electrochemical Detection: The separated analyte flows into a detection chamber containing the integrated microelectrodes where quantification occurs via amperometry or a rapid voltammetric scan.

The development of such a device for this compound would enable rapid, on-site analysis, which is highly desirable in various quality control and monitoring applications.

The table below outlines the typical design and performance parameters for a potential LOC system for this compound analysis.

ParameterMicrofluidic / Lab-on-a-Chip System
Chip Material PDMS, Glass, or other polymers
Channel Dimensions 20 - 100 µm (width/depth)
Integrated Detector Thin-film Gold or Carbon Electrodes
Detection Mode Amperometry or Fast-Scan Cyclic Voltammetry
Sample Volume 10 - 100 nL
Analysis Time < 5 minutes
Fluid Control Electrokinetic Pumping or Syringe Pump
Potential Application Portable, automated quality control analysis

Note: The data in this table is illustrative and represents typical parameters for LOC systems designed for small molecule analysis with integrated electrochemical detection.

Future Research Directions and Emerging Avenues for N Cyclopentyl 4 Ethylcyclohexan 1 Amine

Exploration of Novel and Highly Efficient Synthetic Routes for N-Cyclopentyl-4-ethylcyclohexan-1-amine

Traditional synthesis of this compound would likely involve the reductive amination of 4-ethylcyclohexanone (B1329521) with cyclopentylamine (B150401). While effective, this method often requires harsh reducing agents and may offer limited control over stereochemistry. Future research should focus on developing more efficient, sustainable, and selective synthetic strategies. scienceinfo.comresearchgate.net

Promising avenues include:

Photoredox Catalysis: The use of visible-light photoredox catalysis could enable the formation of the crucial C-N bond under mild conditions. nih.gov This technique can utilize low-energy light to generate reactive radical intermediates, potentially leading to higher yields and cleaner reactions compared to traditional methods. chemrxiv.orgvirginia.edu Research in this area would involve screening suitable photocatalysts and optimizing reaction parameters to maximize efficiency. rsc.org

Biocatalysis: Enzymes offer unparalleled selectivity and operate under environmentally benign aqueous conditions. mdpi.com The application of biocatalysts such as imine reductases (IREDs) or transaminases could provide a highly stereoselective route to specific isomers of the target molecule. frontiersin.orgmdpi.com Directed evolution and protein engineering could be employed to tailor enzymes with specific activity towards the 4-ethylcyclohexanone and cyclopentylamine substrates. mdpi.comhims-biocat.eu

Table 1: Comparison of Potential Synthetic Routes for this compound This table presents a hypothetical comparison based on general principles of the methodologies.

Methodology Potential Advantages Key Research Focus
Traditional Reductive Amination Well-established, readily available reagents. Optimization for yield and purity.
Photoredox Catalysis Mild reaction conditions, high atom economy, novel reactivity. nih.gov Catalyst screening, mechanistic elucidation, scalability. rsc.org
Biocatalysis High stereoselectivity, green reaction conditions (aqueous, mild temps). mdpi.comhims-biocat.eu Enzyme discovery and engineering, process optimization. frontiersin.org

| Flow Chemistry | Enhanced safety, precise process control, improved scalability. sterlingpharmasolutions.comthepharmamaster.com | Reactor design, integration of in-line analytics. asynt.com |

Deeper Mechanistic Understanding of this compound Reactions and Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and predicting the compound's behavior in various applications. Future research should aim to elucidate the precise pathways of its formation and subsequent transformations.

Key areas for mechanistic investigation include:

Kinetic Studies: Analyzing reaction rates under different conditions (temperature, concentration, catalyst loading) can help determine the rate-determining steps and develop kinetic models for process optimization.

Spectroscopic Analysis: The use of in-situ spectroscopic techniques, such as ReactIR or NMR spectroscopy, can allow for the real-time monitoring of reaction intermediates, providing direct evidence for proposed mechanistic pathways.

Isotopic Labeling: Employing isotopically labeled starting materials (e.g., using deuterium) can trace the path of atoms throughout the reaction, confirming bond formations and cleavages. For instance, in a reductive amination pathway, this could clarify the origin of the proton added during iminium ion reduction. nih.gov

Table 2: Methodologies for Mechanistic Investigation

Research Question Proposed Technique(s) Expected Outcome
What is the rate-determining step of the synthesis? Kinetic analysis, Computational modeling. Identification of reaction bottlenecks for targeted optimization.
What are the key intermediates? In-situ spectroscopy (NMR, IR), Mass Spectrometry, EPR (for radical pathways). nih.gov Validation of the proposed reaction pathway. nih.gov

Advanced Computational Modeling for Predicting this compound Behavior and Interactions

Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, saving significant time and resources. researchgate.net For this compound, modeling can offer insights into its structure, stability, and reactivity.

Future computational studies should focus on:

Conformational Analysis: The cyclohexane (B81311) ring can exist in various conformations (chair, boat, twist-boat), and the orientation of the ethyl and cyclopentylamino groups (axial vs. equatorial) significantly impacts the molecule's energy and properties. sapub.org Computational methods like Density Functional Theory (DFT) can be used to calculate the relative energies of different stereoisomers (e.g., cis/trans) and conformers to predict the most stable structures. researchgate.net

Prediction of Spectroscopic Properties: Quantum chemical calculations can predict spectroscopic data such as NMR chemical shifts and IR vibrational frequencies. These predictions can aid in the structural confirmation of newly synthesized batches of the compound.

Reactivity Modeling: DFT can be used to model reaction pathways, calculate activation energies, and predict the outcomes of potential reactions, guiding the design of new synthetic routes or predicting the compound's stability under various conditions. rsc.orgacs.org

Table 3: Application of Computational Modeling

Property/Behavior Computational Method Potential Insight
Stable 3D Structure Conformational Searching, DFT Energy Minimization. sapub.org Prediction of the lowest-energy isomer and conformer.
NMR/IR Spectra DFT, Ab initio methods. Aiding experimental characterization and structural verification.
Reaction Energetics Transition State Searching (DFT). rsc.org Predicting the feasibility and selectivity of potential reactions.

| Solvation Effects | Solvation Models (e.g., PCM). | Understanding how the solvent influences structure and reactivity. |

Theoretical Design and Synthesis of this compound Based Advanced Materials and Systems

The unique structure of this compound makes it an interesting candidate as a building block for advanced materials. Its secondary amine group provides a reactive site for further functionalization, while the bulky cycloaliphatic groups can impart specific physical properties.

Potential research avenues include:

Ligands for Catalysis: The nitrogen atom can act as a coordinating site for metal ions. Derivatization of the amine could lead to novel ligands for homogeneous catalysis. numberanalytics.comresearchgate.net The steric bulk of the cyclopentyl and ethylcyclohexyl groups could influence the selectivity of a metal catalyst. acs.orgbiointerfaceresearch.com

Amine-Functionalized Materials: The molecule could be grafted onto solid supports like silica (B1680970) or polymers to create functional materials. nih.gov Such materials are widely explored for applications like carbon dioxide capture, where the amine groups interact with CO2 molecules. acs.orgacs.orgmdpi.com

Monomers for Specialty Polymers: After suitable modification, the compound could serve as a monomer for polymerization, leading to polymers with unique thermal or mechanical properties derived from the incorporated cycloaliphatic structures.

Table 4: Potential Material Applications

Material Type Rationale Target Property
Metal Complex Catalysts Amine nitrogen can coordinate to metal centers. biointerfaceresearch.com Enhanced selectivity or activity in catalytic transformations.
CO2 Sorbent Materials Amine group can chemically adsorb CO2. researchgate.net High CO2 capture capacity and selectivity. acs.org
Specialty Polyamides/Polyimides Can be converted to a diamine or diacid monomer. High thermal stability, specific mechanical strength.

| Corrosion Inhibitors | Amine can adsorb onto metal surfaces. | Protection of metal surfaces in acidic environments. |

Integration of this compound Research with Emerging Technologies in Chemical Science

The advancement of research on this compound can be significantly accelerated by integrating emerging technologies that are revolutionizing the field of chemistry.

Artificial Intelligence (AI) and Machine Learning: AI-driven platforms can be used for retrosynthetic analysis to propose novel and efficient synthetic routes. mindmapai.appchemical.ai Machine learning models, trained on large datasets, can predict the physical, chemical, and biological properties of the molecule, prioritizing experimental efforts. chemcopilot.comsoftformance.comchemengconsulting.com

Automated Synthesis and Flow Chemistry: Flow chemistry offers a safer, more efficient, and highly scalable alternative to traditional batch synthesis. thepharmamaster.combiospectrumasia.comchemicalindustryjournal.co.uk An automated flow chemistry platform could be developed to rapidly screen reaction conditions (temperature, pressure, catalyst) and optimize the synthesis of this compound with high precision and reproducibility. sterlingpharmasolutions.comasynt.com This approach is particularly advantageous for managing reaction heat and handling potentially hazardous intermediates safely. biospectrumasia.com

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-cyclopentyl-4-ethylcyclohexan-1-amine, and how is structural confirmation achieved?

  • Methodology :

  • Stepwise Synthesis : Begin with cyclohexanamine precursors (e.g., dibenzyl-protected intermediates) followed by deprotection and functionalization. For example, details a multi-step synthesis involving (1R,4R)- and (1S,4S)-diastereomers, with final products confirmed via ESI-MS (e.g., m/z 452 [M + H]+) and ¹H NMR (specific δ values for protons near chiral centers) .
  • Key Techniques : Use high-resolution mass spectrometry (HRMS) for molecular formula validation and 2D NMR (COSY, HSQC) to resolve overlapping signals in cyclohexyl/cyclopentyl regions.

Q. What safety protocols are critical when handling this compound?

  • Safety Measures :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (standardized across SDS in ) .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as recommended for structurally similar amines like N-methylcyclohexylamine .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Optimization Strategies :

  • Catalytic Hydrogenation : Replace stoichiometric reagents (e.g., LiAlH₄) with Pd/C or Raney Ni for amine deprotection, improving atom economy .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance intermediate solubility, as demonstrated in for spirocyclic product formation .
  • Data-Driven Adjustments : Monitor reaction progress via TLC or in-situ IR to identify bottlenecks (e.g., incomplete deprotection).

Q. How can computational modeling predict the biological activity of this compound analogues?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., GPCRs or ion channels), leveraging structural data from analogues like N-ethylpiperidin-4-amine () .
  • QSAR Modeling : Corrogate substituent effects (e.g., cyclopentyl vs. cyclohexyl) on logP and binding affinity using datasets from PubChem or ChEMBL .

Q. What analytical techniques resolve discrepancies in spectroscopic data for this compound derivatives?

  • Advanced Techniques :

  • X-ray Crystallography : Assign absolute stereochemistry for crystalline derivatives, as seen in for hybrid amide compounds .
  • Dynamic NMR : Resolve conformational equilibria in cyclohexyl rings by variable-temperature ¹H NMR (e.g., coalescence temperatures for axial/equatorial protons) .

Q. How can stereochemical outcomes be controlled during this compound synthesis?

  • Stereoselective Methods :

  • Chiral Auxiliaries : Introduce temporary stereochemical control using Evans oxazolidinones or Oppolzer’s sultams, as applied in for diastereomer separation .
  • Asymmetric Catalysis : Employ chiral phosphine ligands (e.g., BINAP) in transition metal-catalyzed alkylation steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.